Product packaging for sec-Butyl chloroformate(Cat. No.:CAS No. 17462-58-7)

sec-Butyl chloroformate

Cat. No.: B094785
CAS No.: 17462-58-7
M. Wt: 136.58 g/mol
InChI Key: YSMHTFWPDRJCMN-UHFFFAOYSA-N
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Description

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO2 B094785 sec-Butyl chloroformate CAS No. 17462-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl carbonochloridate
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InChI

InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3
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InChI Key

YSMHTFWPDRJCMN-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)OC(=O)Cl
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Molecular Formula

C5H9ClO2
Record name SEC-BUTYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID4051794
Record name sec-Butyl chloroformate
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Molecular Weight

136.58 g/mol
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Physical Description

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name SEC-BUTYL CHLOROFORMATE
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CAS No.

17462-58-7
Record name SEC-BUTYL CHLOROFORMATE
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Record name 1-Methylpropyl carbonochloridate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sec-Butyl Chloroformate from Sec-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sec-butyl chloroformate from sec-butanol, a key reaction for introducing the sec-butoxycarbonyl protecting group and for the preparation of various chemical intermediates. This document details the prevalent synthetic methodologies, experimental protocols, and critical safety considerations.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in the formation of carbonates and carbamates. Its synthesis from the readily available sec-butanol is a fundamental transformation. The most common and efficient method involves the reaction of sec-butanol with a phosgene equivalent, with triphosgene being a widely adopted safer alternative to the highly toxic phosgene gas.[1] This guide will focus on the triphosgene-mediated synthesis, outlining the reaction mechanism, experimental procedures, and safety protocols necessary for a successful and safe execution in a laboratory setting.

Synthetic Methodologies

The conversion of sec-butanol to this compound is typically achieved through the use of a phosgenating agent. While phosgene gas is the most direct reagent, its extreme toxicity necessitates the use of safer alternatives.

2.1. Triphosgene as a Phosgene Equivalent

Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene.[2] It reacts with alcohols in the presence of a base to yield the corresponding chloroformates. The reaction stoichiometry requires one-third of a molar equivalent of triphosgene for each equivalent of the alcohol.

2.2. Other Phosgenating Agents

Diphosgene (trichloromethyl chloroformate) is a liquid alternative to phosgene and can also be employed for this transformation. However, like triphosgene, it is a hazardous substance that must be handled with extreme care.

Reaction Mechanism

The reaction of sec-butanol with triphosgene in the presence of a base, such as pyridine or triethylamine, proceeds through the initial formation of a chloroformate intermediate. The base plays a crucial role in neutralizing the hydrochloric acid byproduct generated during the reaction.

The proposed mechanism is as follows:

  • Activation of Triphosgene: In the presence of a nucleophilic catalyst or base, triphosgene can generate phosgene in situ.

  • Nucleophilic Attack by Sec-Butanol: The hydroxyl group of sec-butanol acts as a nucleophile, attacking the carbonyl carbon of the in situ generated phosgene or an activated triphosgene species.

  • Elimination of HCl: A chloride ion is subsequently eliminated, and the proton from the hydroxyl group is abstracted by the base, leading to the formation of this compound and the corresponding ammonium salt.

reaction_mechanism sec-Butanol sec-Butanol Intermediate Reactive Intermediate (e.g., Phosgene) sec-Butanol->Intermediate Nucleophilic Attack Triphosgene Triphosgene Triphosgene->Intermediate Activation Base Base Base->Intermediate Product This compound Intermediate->Product Byproduct Base-HCl Salt Intermediate->Byproduct

Caption: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound using triphosgene. This protocol is based on established procedures for the synthesis of chloroformates from alcohols.[3][4]

4.1. Materials and Equipment

  • Reagents: Sec-butanol, triphosgene, anhydrous toluene (or other suitable aprotic solvent), and a base (e.g., sodium carbonate, pyridine, or triethylamine).

  • Equipment: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus).

4.2. Procedure

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask is charged with triphosgene (0.34-0.5 equivalents) and anhydrous toluene. The flask is flushed with nitrogen and cooled to 0°C in an ice bath.

  • Addition of Base: The base (e.g., sodium carbonate, 1.0 equivalent) is added to the stirred suspension.

  • Addition of Sec-Butanol: A solution of sec-butanol (1.0 equivalent) in anhydrous toluene is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature between 0-10°C.

  • Reaction Monitoring: The reaction mixture is stirred at 0-10°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the solid byproducts (e.g., sodium chloride and unreacted sodium carbonate).

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude this compound is then purified by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for the synthesis of alkyl chloroformates using triphosgene.

AlcoholPhosgene SourceBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
n-ButanolTriphosgeneNa2CO3Toluene0896100 (selectivity)[4]
sec-ButanolTriphosgene----~74-[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a multiplet for the methine proton, a multiplet for the methylene protons, and triplets/doublets for the methyl groups of the sec-butyl moiety.

    • ¹³C NMR: Expected signals would include peaks for the carbonyl carbon, the methine carbon, the methylene carbon, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the chloroformate carbonyl group is expected around 1775 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and to confirm its molecular weight.

Safety and Handling

7.1. Reagent Hazards

  • Triphosgene: A highly toxic and corrosive solid. It can decompose to release phosgene gas, especially in the presence of moisture or upon heating.[5] All handling must be performed in a well-ventilated fume hood.[6]

  • Sec-Butanol: A flammable liquid and irritant.

  • Bases (Pyridine, Triethylamine): Flammable, corrosive, and toxic.

  • Solvents (Toluene): Flammable and can have adverse health effects.

7.2. Product Hazards

  • This compound: A corrosive and flammable liquid.[7] It is toxic by ingestion, inhalation, and skin absorption.[7] It reacts with water and moisture to produce corrosive hydrochloric acid.[8][9]

7.3. Recommended Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[10]

  • Engineering Controls: All manipulations involving triphosgene and this compound must be conducted in a certified chemical fume hood.[6]

  • Reaction Quenching: Any unreacted triphosgene or phosgene should be carefully quenched. This can be achieved by slowly adding a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to the reaction mixture or to any contaminated equipment.[11]

  • Waste Disposal: All chemical waste, including residual reagents, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Measure Reagents: sec-Butanol, Triphosgene, Base, Solvent Setup Assemble Glassware (3-neck flask, etc.) Reagents->Setup Cooling Cool to 0°C Setup->Cooling Addition Slow Addition of sec-Butanol Solution Cooling->Addition Stirring Stir at 0-10°C (Monitor Progress) Addition->Stirring Filtration Filter to Remove Solids Stirring->Filtration Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Characterization Spectroscopic Analysis (NMR, IR, GC-MS) Distillation->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from sec-butanol using triphosgene is a reliable and scalable method. Careful attention to reaction conditions, particularly temperature control and the exclusion of moisture, is essential for achieving high yields and purity. Due to the hazardous nature of the reagents and product, strict adherence to safety protocols is paramount. This guide provides the necessary information for the successful and safe implementation of this important synthetic transformation.

References

Technical Guide: Physical and Chemical Properties of sec-Butyl Chloroformate (CAS 17462-58-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sec-butyl chloroformate (CAS 17462-58-7), a key reagent in organic synthesis. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding its characteristics for safe handling, application in synthesis, and quality control.

Core Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is a chloroformate ester utilized as an intermediate in the production of pharmaceuticals and other fine chemicals, and as a derivatizing agent in analytical chemistry.[2]

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound. It is important to note that values may vary slightly between different sources.

PropertyValueSource(s)
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol [3]
Appearance Colorless liquid with a pungent odor[1][2]
Density 1.05 g/cm³ (at 20°C) to 1.081 g/cm³[1][4]
Boiling Point 126 °C to 134 °C (at 760 mmHg)[4]
Melting Point -70 °C[4]
Flash Point 35.8 °C to 38 °C (closed cup)[4]
Solubility Soluble in common organic solvents (acetone, chloroform, toluene, THF); Insoluble in water and decomposes.[1][3]
Vapor Pressure 8.236 mmHg at 25°C[4]
Refractive Index 1.449 (at 20°C)[4]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small liquid samples is the capillary method.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • A few milliliters of this compound are placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and vapor from the sample enters the capillary.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, which often utilizes an oscillating U-tube, in accordance with standards like ASTM D4052.

Apparatus:

  • Digital Density Meter

  • Syringe for sample injection

  • Sample of this compound

  • Cleaning solvents (e.g., ethanol, acetone) and drying air/nitrogen

Procedure:

  • The digital density meter is calibrated according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

  • The instrument's measuring cell (the U-tube) is cleaned with appropriate solvents and dried completely.

  • A sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

  • The sample is carefully injected into the measuring cell of the density meter.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • The density is calculated by the instrument based on the oscillation frequency and calibration data, and the result is displayed, often corrected to a standard temperature.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. A closed-cup method, such as the Pensky-Martens method (ASTM D93), is commonly used.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Thermometer

  • Ignition source (e.g., gas flame or electric igniter)

  • Sample of this compound

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

  • The lid, which contains a stirrer, thermometer, and ignition source port, is securely placed on the cup.

  • Heating of the sample is initiated at a slow, constant rate while the sample is continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.

  • This process is repeated until a distinct flash is observed inside the cup.

  • The temperature at which the flash occurs is recorded as the flash point of the substance.

Chemical Synthesis and Reactivity

This compound is typically synthesized by the reaction of sec-butanol with triphosgene.[1][4] Its reactivity is characteristic of chloroformates, primarily involving nucleophilic substitution at the carbonyl carbon.

Key Chemical Reactions
  • Hydrolysis: It reacts with water to produce sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[5]

  • Reaction with Amines: It reacts with amines to form sec-butyl carbamates.[5] This reaction is widely used for the protection of amino groups in organic synthesis.

  • Reaction with Alcohols: It reacts with alcohols to yield sec-butyl carbonates.[5]

The following diagram illustrates the synthesis and primary reactions of this compound.

G secButanol sec-Butanol synthesis Synthesis secButanol->synthesis triphosgene Triphosgene triphosgene->synthesis secButylChloroformate This compound (CAS 17462-58-7) synthesis->secButylChloroformate water Water (Hydrolysis) secButylChloroformate->water + H₂O amine Amine (R-NH₂) secButylChloroformate->amine + R-NH₂ alcohol Alcohol (R'-OH) secButylChloroformate->alcohol + R'-OH hydrolysisProducts sec-Butanol + HCl + CO₂ water->hydrolysisProducts carbamate sec-Butyl Carbamate amine->carbamate carbonate sec-Butyl Carbonate alcohol->carbonate

Synthesis and Reactivity of this compound.

References

Sec-Butyl Chloroformate: A Comprehensive Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl chloroformate (SBCF) is a versatile chemical reagent widely utilized in organic synthesis.[1] Its chemical structure, featuring a reactive chloroformate group attached to a sec-butyl moiety, makes it an excellent electrophile for reactions with various nucleophiles.[1] This reactivity allows for the introduction of the sec-butoxycarbonyl protecting group or the formation of key functional groups such as carbamates, carbonates, and amides.[1][2] This technical guide provides an in-depth review of the primary applications of this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams to support researchers in their synthetic endeavors.

Core Applications of this compound

The utility of this compound spans several key areas of organic chemistry, from the synthesis of agrochemicals and pharmaceuticals to its use as a derivatizing agent in analytical chemistry.

Synthesis of Carbamates and Carbonates

This compound is a key reagent for the synthesis of carbamates and carbonates through reactions with amines and alcohols, respectively.[2] These functional groups are prevalent in a wide range of biologically active molecules and industrial chemicals.

Product TypeReactantGeneral Reaction ConditionsYield (%)Reference
sec-Butyl CarbamatePrimary or Secondary AmineAnhydrous solvent (e.g., CH₂Cl₂, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature75-95 (typical for similar chloroformates)[3]
sec-Butyl CarbonateAlcohol or PhenolAnhydrous solvent (e.g., CH₂Cl₂, THF), Base (e.g., Pyridine), 0 °C to Room Temperature94 (for 4-nitrophenyl benzylcarbonate)[4]

This protocol is a representative method for the synthesis of N-aryl carbamates.

  • Reaction Setup: To a solution of an aromatic amine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq.) at 0 °C.

  • Addition of SBCF: Slowly add this compound (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol is a representative method for the synthesis of aryl carbonates.

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve a phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.

  • Addition of SBCF: Add this compound (1.1 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash chromatography.

General Synthesis of Carbamates and Carbonates cluster_carbamate Carbamate Synthesis cluster_carbonate Carbonate Synthesis Amine Amine (R-NH2) Reaction1 Reaction at RT Amine->Reaction1 SBCF1 This compound SBCF1->Reaction1 Base1 Base (e.g., Pyridine) Base1->Reaction1 Solvent1 Anhydrous Solvent Solvent1->Reaction1 Carbamate sec-Butyl Carbamate Reaction1->Carbamate Alcohol Alcohol/Phenol (R-OH) Reaction2 Reaction at 0°C to RT Alcohol->Reaction2 SBCF2 This compound SBCF2->Reaction2 Base2 Base (e.g., Pyridine) Base2->Reaction2 Solvent2 Anhydrous Solvent Solvent2->Reaction2 Carbonate sec-Butyl Carbonate Reaction2->Carbonate

Caption: General workflow for carbamate and carbonate synthesis.

Peptide Synthesis via the Mixed Anhydride Method

This compound is employed in peptide synthesis through the mixed anhydride method.[1] This technique involves the activation of the carboxyl group of an N-protected amino acid to form a highly reactive mixed anhydride, which then readily reacts with the amino group of another amino acid to form a peptide bond.[5]

Chloroformate ReagentReaction Time (h)Yield (%)RacemizationReference
Isobutyl Chloroformate293Low[5]
Ethyl Chloroformate284Moderate[5]
This compound 291Low[5]

This protocol describes the synthesis of a model dipeptide, Z-Ala-Phe-OMe.

  • Preparation of Reactants:

    • Dissolve N-protected amino acid (e.g., Z-Ala-OH, 1 eq.) in anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1 eq.) and a tertiary amine (e.g., N-methylmorpholine (NMM), 1 eq.) in anhydrous THF.

  • Activation:

    • Cool the solution of the N-protected amino acid to -15 °C.

    • Add NMM (1 eq.) to the solution.

    • Slowly add this compound (1 eq.) dropwise while maintaining the temperature at -15 °C.

    • Stir the reaction mixture for 10 minutes to form the mixed anhydride.

  • Coupling:

    • Add the prepared amino acid ester solution to the mixed anhydride solution at -15 °C.

    • Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide, which can be further purified by crystallization or chromatography.

Peptide Synthesis via Mixed Anhydride Method AA1 N-Protected Amino Acid Activation Activation at -15°C AA1->Activation SBCF This compound SBCF->Activation Base Tertiary Amine (e.g., NMM) Base->Activation Solvent Anhydrous THF Solvent->Activation MixedAnhydride Mixed Anhydride Intermediate Activation->MixedAnhydride Coupling Coupling Reaction MixedAnhydride->Coupling AA2 Amino Acid Ester AA2->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Amino Acid Derivatization for GC-MS Analysis AASample Aqueous Amino Acid Sample Derivatization Derivatization Reaction AASample->Derivatization Reagents Pyridine, sec-Butanol, This compound Reagents->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction ExtractionSolvent Extraction Solvent (e.g., Chloroform) ExtractionSolvent->Extraction OrganicLayer Organic Layer with Derivatized Amino Acids Extraction->OrganicLayer GCMS GC-MS Analysis OrganicLayer->GCMS Synthesis of Icaridin (Hydroxypiperate) Reactant1 2-(2-hydroxyethyl)piperidine Reaction Reaction at 30-50°C Reactant1->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction SBCF This compound SBCF->Reaction dropwise Workup Aqueous Work-up Reaction->Workup Purification Distillation Workup->Purification Icaridin Icaridin Purification->Icaridin

References

understanding the stability and storage of sec-butyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of Sec-Butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of this compound, a key reagent in organic synthesis and the development of pharmaceuticals. Due to its inherent reactivity, a thorough understanding of its stability profile is critical for ensuring laboratory safety, maintaining reagent purity, and achieving reproducible experimental outcomes. This document details the chemical properties, known degradation pathways, and recommended storage and handling procedures for this compound. It includes a compilation of available stability data, primarily focusing on its classification as a secondary alkyl chloroformate and drawing parallels with its close analogue, isopropyl chloroformate, due to the limited availability of specific quantitative data for the title compound. Detailed experimental protocols for assessing stability through gas chromatography (GC) and differential scanning calorimetry (DSC) are provided to guide researchers in setting up their own stability studies.

Introduction

This compound (SBCF) is a colorless liquid with the chemical formula C₅H₉ClO₂. It belongs to the family of chloroformates, which are esters of chloroformic acid. These compounds are characterized by the presence of a reactive acyl chloride functionality, making them valuable intermediates in a variety of chemical transformations. In the pharmaceutical and drug development sectors, this compound is utilized in the synthesis of carbamates, carbonates, and other derivatives, often serving as a protecting group for amines or as a linker in more complex molecules.

The utility of this compound is, however, intrinsically linked to its stability. As a secondary alkyl chloroformate, it is known to be less stable than its primary alkyl and aryl counterparts. The primary modes of degradation are hydrolysis and thermal decomposition. Understanding the kinetics and mechanisms of these degradation pathways is paramount for its effective use. This guide aims to consolidate the available information on the stability of this compound and provide practical guidance for its storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
CAS Number 17462-58-7
Appearance Colorless liquid
Boiling Point Approximately 139 °C
Flash Point 31 °C (87.8 °F)
Density 1.05 g/cm³
Solubility Insoluble in water (reacts); Soluble in most organic solvents

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition.

Hydrolytic Stability

This compound reacts readily with water and moisture, undergoing hydrolysis to produce sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[1]. This reaction is typically rapid and exothermic.

Decomposition Pathway: Hydrolysis

Hydrolysis SBCF This compound Products sec-Butanol + HCl + CO₂ SBCF->Products Hydrolysis Water Water (H₂O) Water->Products

Caption: Hydrolysis of this compound.

Due to a lack of specific kinetic data for this compound, data for the analogous compound, isopropyl chloroformate, is presented as a proxy. The hydrolysis of isopropyl chloroformate has been shown to be rapid, with a half-life of 5.6 minutes at 24.5 °C[2]. The rate of hydrolysis is expected to be dependent on temperature and pH.

Table 2: Hydrolysis Half-life of Isopropyl Chloroformate in Water (as an analogue for this compound)

Temperature (°C)Half-life (minutes)
24.55.6

Data for isopropyl chloroformate is used as an estimate for this compound due to structural similarity.

Thermal Stability

This compound is thermally unstable and will decompose upon heating. As a secondary alkyl chloroformate, its thermal stability is lower than that of primary alkyl and aryl chloroformates[3][4]. The thermal decomposition of alkyl chloroformates can proceed through different mechanisms, including an ion-pair mechanism, which can lead to the formation of rearranged alkyl halides and olefins[3]. In the case of this compound, thermal decomposition is expected to yield butene, hydrochloric acid, and carbon dioxide. Hazardous decomposition products under fire conditions may also include phosgene[5].

Decomposition Pathway: Thermal Decomposition

ThermalDecomposition SBCF This compound Products Butene + HCl + CO₂ SBCF->Products Decomposition Heat Heat (Δ) Heat->Products

Caption: Thermal decomposition of this compound.

Storage and Handling

Proper storage and handling are crucial to maintain the quality of this compound and to ensure laboratory safety.

Recommended Storage Conditions

Based on information from various safety data sheets, the following storage conditions are recommended:

  • Temperature: Store in a cool place. Several sources recommend refrigeration, with some specifying temperatures below 8°C and others as low as -20°C for long-term storage[5][6][7].

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Container: Keep the container tightly sealed in a dry and well-ventilated place[1][6].

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and metals[1][6].

Handling Precautions
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors[1][6].

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].

  • Avoid contact with skin and eyes[1].

  • Keep away from sources of ignition as the material is flammable[5].

  • Ground all equipment when handling to prevent static discharge[5].

  • Have appropriate spill-control materials readily available.

Experimental Protocols for Stability Assessment

To enable researchers to perform their own stability studies on this compound, the following detailed experimental protocols for Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) are provided. These are based on general best practices for reactive chemicals, as specific validated methods for this compound are not widely published.

Stability-Indicating GC Method

This method is designed to separate the parent this compound from its potential degradation products, such as sec-butanol.

Experimental Workflow: GC Stability Study

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis A Prepare SBCF solutions in anhydrous solvent B Stress samples (e.g., add water, heat) A->B C Take aliquots at specified time points B->C D Derivatize if necessary C->D E Inject sample into GC D->E F Separate components on capillary column E->F G Detect with FID or MS F->G H Integrate peak areas G->H I Calculate % purity and % degradation H->I J Plot degradation over time I->J DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis A Accurately weigh a small amount of SBCF (1-5 mg) B Hermetically seal in a high-pressure crucible A->B C Place sample and reference crucibles in DSC cell B->C D Heat at a constant rate (e.g., 2-10 °C/min) C->D E Record heat flow vs. temperature D->E F Determine onset temperature of exotherm E->F G Integrate peak to find heat of decomposition (ΔH) F->G

References

An In-depth Technical Guide to the Hydrolysis of sec-Butyl Chloroformate and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of sec-butyl chloroformate, a crucial reaction in organic synthesis and relevant to various aspects of drug development. This document details the reaction mechanism, products, and analytical methodologies for monitoring the process.

Introduction

This compound (C₅H₉ClO₂) is a reactive organic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2] Its utility stems from the reactivity of the chloroformate functional group, which readily undergoes nucleophilic substitution. A key reaction of this compound is its hydrolysis, the process by which it reacts with water. Understanding the kinetics, mechanism, and products of this hydrolysis is critical for controlling reaction conditions, ensuring product purity, and for the safe handling and storage of this compound.

The hydrolysis of this compound results in the formation of sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[3][4][5][6] This reaction is exothermic and is generally considered a slow decomposition in water.[4][5]

Reaction Mechanism and Kinetics

The hydrolysis of alkyl chloroformates can proceed through several mechanistic pathways, primarily the bimolecular addition-elimination pathway and the unimolecular S(_N)1 pathway. The dominant mechanism is influenced by the structure of the alkyl group and the solvent properties.[7] For secondary alkyl chloroformates like this compound, the mechanism is particularly sensitive to the electron-donating ability of the alkyl group and the ionizing power of the solvent.

The hydrolysis of some lower alkyl chloroformates has been measured, with half-lives in water ranging from 1.4 to 53.2 minutes.[8] It is expected that this compound would fall within a similar range, though empirical determination is necessary for precise kinetic modeling.

The reaction mechanism can be visualized as a logical flow:

G General Hydrolysis Pathway of this compound cluster_reactants Reactants cluster_products Products This compound This compound Transition State Transition State This compound->Transition State Nucleophilic attack by H2O Water Water Water->Transition State sec-Butanol sec-Butanol Hydrochloric Acid Hydrochloric Acid Carbon Dioxide Carbon Dioxide Transition State->sec-Butanol Elimination of HCl and CO2 Transition State->Hydrochloric Acid Transition State->Carbon Dioxide

Caption: General hydrolysis pathway of this compound.

Products of Hydrolysis

The complete hydrolysis of this compound yields three distinct products:

  • sec-Butanol: A secondary alcohol that is the primary organic product.

  • Hydrochloric Acid (HCl): A strong acid formed from the chloride leaving group.

  • Carbon Dioxide (CO₂): A gaseous byproduct.

Accurate identification and quantification of these products are essential for reaction monitoring and yield determination.

Experimental Protocols

While a specific, peer-reviewed protocol for the hydrolysis of this compound is not available, a representative procedure can be designed based on established methods for the hydrolysis of other alkyl chloroformates and subsequent product analysis.

Monitoring Hydrolysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to monitor the disappearance of this compound and the appearance of sec-butanol over time.

Materials:

  • This compound

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Internal standard (e.g., undecane)

  • Standard glassware

  • Magnetic stirrer and stir bar

  • GC-MS system

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, combine a known volume of deionized water and a magnetic stir bar. Allow the water to reach the desired reaction temperature (e.g., 25 °C).

  • Initiation of Hydrolysis: Add a known amount of this compound to the stirring water to initiate the hydrolysis reaction. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable organic solvent (e.g., 1 mL of DCM) and a known amount of an internal standard. Vortex the vial vigorously for 30 seconds to extract the organic components.

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS.

  • Data Analysis: Monitor the peak areas of this compound and sec-butanol relative to the internal standard over time to determine the reaction kinetics and product formation.

The following diagram illustrates the experimental workflow:

G Experimental Workflow for Monitoring Hydrolysis Reaction Setup Reaction Setup Initiate Hydrolysis Initiate Hydrolysis Reaction Setup->Initiate Hydrolysis Sampling at Time Intervals Sampling at Time Intervals Initiate Hydrolysis->Sampling at Time Intervals Quenching and Extraction Quenching and Extraction Sampling at Time Intervals->Quenching and Extraction Drying of Organic Layer Drying of Organic Layer Quenching and Extraction->Drying of Organic Layer GC-MS Analysis GC-MS Analysis Drying of Organic Layer->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: GC-MS analysis workflow for hydrolysis monitoring.

Data Presentation

Physical and Chemical Properties
PropertyValue
This compound
Molecular FormulaC₅H₉ClO₂
Molecular Weight136.58 g/mol [9]
AppearanceColorless liquid[9]
Density~1.081 g/cm³
Boiling Point~134 °C
Flash Point~35.8 °C
Solubility in WaterInsoluble, decomposes slowly[9]
sec-Butanol
Molecular FormulaC₄H₁₀O
Molecular Weight74.12 g/mol
AppearanceColorless liquid
Density0.808 g/cm³
Boiling Point99.5 °C
Solubility in Water12.5 g/100 mL
Spectroscopic Data for Product Identification (sec-Butanol)

The primary organic product, sec-butanol, can be identified using various spectroscopic techniques.

Spectroscopic Data for sec-Butanol
¹H NMR (ppm) δ 0.92 (t, 3H), 1.18 (d, 3H), 1.47 (m, 2H), 2.12 (br s, 1H, -OH), 3.72 (sextet, 1H)
¹³C NMR (ppm) ~10, ~20, ~30, ~70
IR (cm⁻¹) 3200-3600 (broad, O-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch)[10]

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications for its use in organic synthesis. While specific kinetic data for this compound remains to be fully elucidated, a thorough understanding of the reaction products and the mechanistic pathways of related compounds provides a strong foundation for researchers. The experimental protocols and analytical data presented in this guide offer a framework for the systematic study and monitoring of this important chemical transformation. Careful control of reaction conditions and precise analytical techniques are paramount for achieving desired outcomes and ensuring safety in the laboratory and in industrial applications.

References

Methodological & Application

Application Note: Quantitative Analysis of Amino Acids in Biological Matrices using sec-Butyl Chloroformate Derivatization with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, amino acids are polar, non-volatile molecules, making them unsuitable for direct GC analysis. Chemical derivatization is therefore essential to convert them into volatile and thermally stable derivatives.[1] Alkyl chloroformates are highly effective reagents for this purpose, enabling rapid and efficient derivatization directly in an aqueous medium.[2][3]

This application note details a comprehensive method for the derivatization of amino acids using sec-butyl chloroformate (SBCF) followed by quantitative analysis using GC-MS. The procedure is based on well-established protocols for similar reagents like methyl, ethyl, and propyl chloroformate, which are known for their speed and simplicity.[4][5][6] The derivatization reaction proceeds quickly at room temperature, converting amino acids into their corresponding N-(sec-butoxycarbonyl)-O-(sec-butyl) esters, which are amenable to GC-MS analysis.

Principle of the Method

The derivatization process is a one-pot, two-step reaction that occurs in an aqueous-alcoholic solution with pyridine as a catalyst.[7]

  • Acylation of the Amino Group: The amino group (-NH₂) of the amino acid reacts with this compound to form a stable N-sec-butoxycarbonyl carbamate.

  • Esterification of the Carboxyl Group: Simultaneously, the carboxyl group (-COOH) is esterified by the sec-butanol solvent, catalyzed by the chloroformate reagent and pyridine.

This dual reaction effectively caps the polar functional groups, significantly reducing the polarity of the amino acid and increasing its volatility for separation by gas chromatography. The resulting derivatives are then extracted into an organic solvent for injection into the GC-MS system.

Derivatization reaction of an amino acid with SBCF.

Experimental Protocol

1. Reagents and Materials

  • Amino Acid Standards

  • This compound (SBCF), 98% or higher purity

  • Pyridine, anhydrous

  • sec-Butanol, anhydrous

  • Chloroform, HPLC grade

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water (18.2 MΩ·cm)

  • Internal Standard (e.g., Norvaline or stable isotope-labeled amino acids)

  • Sample tubes (2 mL, screw cap)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

2. Safety Precautions

  • This compound is corrosive, toxic, and water-reactive.[8] It reacts with moisture to produce HCl gas.[8][9]

  • All procedures involving SBCF and pyridine should be performed in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of amino acid standards (e.g., 1 mM) in deionized water or 0.1 M HCl. Prepare working standards by serial dilution.

  • Sample Preparation: For biological fluids (e.g., plasma, urine), perform protein precipitation by adding a 3:1 ratio of cold methanol, vortexing, and centrifuging at >10,000 x g for 10 minutes. Use the supernatant for derivatization.

4. Derivatization Procedure

  • To a 2 mL sample tube, add 100 µL of the aqueous sample or standard solution.

  • Add 10 µL of the internal standard solution.

  • Add 100 µL of a sec-butanol/pyridine mixture (4:1 v/v). Vortex for 10 seconds.

  • Add 20 µL of this compound. Cap the tube tightly.

  • Vortex immediately and vigorously for 30 seconds. An emulsion will form.

  • To extract the derivatives, add 200 µL of chloroform and vortex for an additional 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic phase to a GC vial with an insert for analysis.

Experimental_Workflow Figure 2: Experimental Workflow for Amino Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample / Standard (100 µL) Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add sec-Butanol/Pyridine (100 µL) Add_IS->Add_Reagents Add_SBCF Add this compound (20 µL) Add_Reagents->Add_SBCF Vortex1 Vortex Vigorously (30s) Add_SBCF->Vortex1 Add_CHCl3 Add Chloroform (200 µL) Vortex1->Add_CHCl3 Vortex2 Vortex (30s) Add_CHCl3->Vortex2 Centrifuge Centrifuge (2000 x g, 5 min) Vortex2->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Dry Dry with Na₂SO₄ Separate->Dry GC_Vial Transfer to GC Vial Dry->GC_Vial GCMS GC-MS Analysis GC_Vial->GCMS Data Data Processing & Quantification GCMS->Data

A complete workflow from sample preparation to data analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters and may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph
InstrumentAgilent GC-MS System (or equivalent)
Injection PortSplitless, 250 °C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Oven ProgramInitial: 80 °C, hold for 2 min
Ramp 1: 10 °C/min to 200 °C
Ramp 2: 20 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 50-550) for identification and
Selected Ion Monitoring (SIM) for quantification

Method Validation and Performance

Method validation should be performed to ensure reliability, accuracy, and precision. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The table below summarizes typical performance data expected from alkyl chloroformate-based amino acid analysis methods.[10][11]

Table 1: Representative Quantitative Performance Data

Amino AcidLinearity (R²)LOD (µM)LOQ (µM)
Alanine (Ala)> 0.9950.1 - 0.50.5 - 1.5
Valine (Val)> 0.9960.1 - 0.50.5 - 1.5
Leucine (Leu)> 0.9970.1 - 0.50.5 - 1.5
Proline (Pro)> 0.9950.2 - 1.00.8 - 3.0
Phenylalanine (Phe)> 0.9980.1 - 0.50.5 - 1.5
Aspartic Acid (Asp)> 0.9940.2 - 1.00.8 - 3.0
Glutamic Acid (Glu)> 0.9930.2 - 1.00.8 - 3.0

Note: Values are representative and should be experimentally determined for the specific matrix and instrument used.

Derivatization of amino acids with this compound is a rapid, simple, and effective method for preparing samples for GC-MS analysis. The procedure can be performed directly in aqueous samples, minimizing sample handling and potential for error.[6] This method demonstrates good quantitative performance, making it a valuable tool for researchers in metabolomics, clinical diagnostics, and pharmaceutical development.

References

Application Notes and Protocols for Sec-Butyl Chloroformate as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure the specific and orderly formation of peptide bonds. While the tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group, the structurally similar sec-butoxycarbonyl (Sec-Boc) group, derived from sec-butyl chloroformate, presents a viable alternative. These application notes provide a comprehensive overview of the theoretical application of this compound for the protection of amino acids in peptide synthesis, with detailed protocols extrapolated from the well-established chemistry of the analogous Boc protecting group.

The Sec-Boc group, like the Boc group, is a urethane-type protecting group that is stable under a variety of reaction conditions but can be readily cleaved by acid treatment. The subtle structural difference, the replacement of a tert-butyl group with a sec-butyl group, may influence the steric hindrance and acid lability of the protecting group, potentially offering nuanced advantages in specific synthetic contexts.

Principle of Sec-Boc Protection in Peptide Synthesis

The core strategy of utilizing the Sec-Boc protecting group in solid-phase peptide synthesis (SPPS) mirrors that of the Boc strategy. The synthesis cycle involves the sequential deprotection of the N-terminal Sec-Boc group and the coupling of the next Sec-Boc protected amino acid until the desired peptide sequence is assembled.

The general workflow is as follows:

  • Attachment: The C-terminal amino acid, with its α-amino group protected by the Sec-Boc group, is anchored to a solid support (resin).

  • Deprotection: The Sec-Boc group is removed from the α-amino group of the resin-bound amino acid using a moderately strong acid.

  • Neutralization: The resulting ammonium salt is neutralized with a base to liberate the free amine.

  • Coupling: The next Sec-Boc-protected amino acid is activated and coupled to the free amino group of the preceding residue.

  • Repeat: The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.

  • Cleavage: Finally, the completed peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid.

Potential Advantages and Disadvantages of the Sec-Boc Group

While experimental data for direct comparison is limited, the following advantages and disadvantages of the Sec-Boc group compared to the Boc group can be postulated based on chemical principles:

FeaturePotential AdvantagePotential Disadvantage
Steric Hindrance The slightly reduced steric bulk of the sec-butyl group compared to the tert-butyl group may lead to faster and more efficient coupling reactions, particularly with sterically hindered amino acids.The reduced steric bulk might offer slightly less protection against certain side reactions.
Acid Lability The secondary carbocation formed during the deprotection of the Sec-Boc group is less stable than the tertiary carbocation from the Boc group. This could potentially allow for deprotection under milder acidic conditions, improving the orthogonality with highly acid-sensitive side-chain protecting groups.The increased acid lability might lead to premature deprotection during prolonged synthesis or with repeated exposure to mildly acidic conditions.
Reagent Cost and Availability This compound is a commercially available reagent.It may be less commonly stocked and potentially more expensive than di-tert-butyl dicarbonate, the standard reagent for Boc protection.

Experimental Protocols

The following protocols are based on established procedures for Boc-based peptide synthesis and are expected to be applicable for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Synthesis of N-Sec-Butoxycarbonyl (Sec-Boc) Amino Acids

This protocol describes the protection of the α-amino group of an amino acid using this compound.

Materials:

  • Amino acid

  • Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • This compound

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and 1 M NaOH solution at 0°C (ice bath).

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution while maintaining the pH between 9 and 10 by the concomitant addition of 1 M NaOH.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted this compound.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0°C.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Sec-Boc amino acid.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Sec-Boc-amino acid.

Expected Yield: 80-95% (based on analogous Boc protection)

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Sec-Boc Protection

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of one amino acid to a growing peptide chain on a solid support.

Materials:

  • Sec-Boc-peptide-resin

  • Dichloromethane (DCM)

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

  • Sec-Boc-amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swelling: Swell the Sec-Boc-peptide-resin in DCM for 20-30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (25-50% TFA in DCM) to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Add the neutralization solution (5-10% DIEA in DCM) to the resin.

    • Agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3-5 times) followed by DMF (3-5 times).

  • Coupling:

    • In a separate vessel, pre-activate the next Sec-Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue), extend the coupling time or repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

The resin is now ready for the next cycle of deprotection, neutralization, and coupling.

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection steps in a Sec-Boc based peptide synthesis strategy. These values are extrapolated from typical data for Boc-SPPS and should be used as a guideline.

Table 1: Representative Conditions and Yields for N-Sec-Boc-Amino Acid Synthesis

Amino AcidReagentBaseSolventReaction Time (h)Typical Yield (%)
AlanineThis compoundNaOHDioxane/Water2-485-95
LeucineThis compoundNaOHDioxane/Water2-480-90
PhenylalanineThis compoundNaOHDioxane/Water3-582-92
ValineThis compoundNaOHDioxane/Water3-575-85

Table 2: Representative Conditions for Sec-Boc Deprotection in SPPS

ReagentConcentrationScavengerTime (min)Deprotection Efficiency (%)Notes
Trifluoroacetic Acid (TFA)25-50% in DCMAnisole (1-2%)20-30>99Standard and most common method.
Hydrochloric Acid (HCl)4 M in DioxaneNone30-60>98Alternative to TFA.

Mandatory Visualizations

Diagram 1: General Workflow for Sec-Boc Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support Attach Attach Sec-Boc Amino Acid Resin->Attach Step 1 Deprotect Sec-Boc Deprotection (e.g., TFA in DCM) Attach->Deprotect Step 2 Neutralize Neutralization (e.g., DIEA in DCM) Deprotect->Neutralize Step 3 Couple Couple next Sec-Boc Amino Acid Neutralize->Couple Step 4 Repeat Repeat Cycle Couple->Repeat Step 5 Repeat->Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection Repeat->Cleave Final Step Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for solid-phase peptide synthesis using the Sec-Boc protecting group.

Diagram 2: Sec-Boc Protection and Deprotection Signaling Pathway

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection AminoAcid Amino Acid (H₂N-CHR-COOH) ProtectedAA N-Sec-Boc-Amino Acid AminoAcid->ProtectedAA SecBocCl This compound SecBocCl->ProtectedAA Base Base (e.g., NaOH) Base->ProtectedAA ProtectedPeptide N-Sec-Boc-Peptide-Resin DeprotectedPeptide H₃N⁺-Peptide-Resin ProtectedPeptide->DeprotectedPeptide Acid Acid (e.g., TFA) Acid->DeprotectedPeptide

Caption: Chemical pathway for the protection and deprotection of an amino group using this compound.

Application Note: Protocol for Derivatization of Amines with sec-Butyl Chloroformate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines is a critical step in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Amines are often polar and non-volatile, making them challenging to analyze directly. Derivatization with reagents like sec-butyl chloroformate converts these amines into less polar, more volatile carbamate derivatives, which exhibit improved chromatographic behavior and thermal stability. This application note provides a detailed protocol for the derivatization of amines using this compound, rendering them suitable for sensitive and reliable GC-MS analysis. The resulting sec-butyl carbamates are amenable to both qualitative and quantitative analysis, making this method valuable in various research and development fields, including drug discovery, metabolomics, and environmental analysis.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a stable carbamate and hydrochloric acid as a byproduct. A base is typically added to neutralize the acid and drive the reaction to completion.

Reaction Scheme

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines and sample matrices.

Materials:

  • Amine-containing sample

  • This compound (SBCF)

  • Pyridine (or another suitable base, e.g., sodium bicarbonate solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate)

  • Deionized water

  • Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)

Procedure:

  • Sample Preparation:

    • For liquid samples, dissolve a known amount of the amine-containing sample in an appropriate solvent.

    • For solid samples, accurately weigh the sample and dissolve it in a suitable solvent.

    • If the sample is in an aqueous solution, the reaction can be performed in a biphasic system.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the amine sample solution.

    • Add 50 µL of pyridine to the solution to act as a base and catalyst.

    • Add 20 µL of this compound. Caution: Chloroformates are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

    • Cap the vial tightly and vortex the mixture for 1 minute at room temperature.

    • Allow the reaction to proceed for 10-15 minutes at room temperature to ensure complete derivatization.

  • Extraction of Derivatives:

    • Add 500 µL of an organic solvent (e.g., dichloromethane) to the reaction mixture.

    • Add 500 µL of deionized water to wash the organic phase.

    • Vortex the mixture for 1 minute to facilitate extraction of the sec-butyl carbamate derivatives into the organic layer.

    • Centrifuge the mixture for 5 minutes at 2000 x g to separate the aqueous and organic layers.

    • Carefully transfer the organic (bottom) layer to a clean vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • The sample can be concentrated under a gentle stream of nitrogen if necessary to increase the analyte concentration.

  • GC-MS Analysis:

    • Inject an aliquot (typically 1 µL) of the final organic solution into the GC-MS system.

    • Typical GC-MS parameters should be optimized for the specific sec-butyl carbamate derivatives being analyzed.

Quantitative Data

The following table summarizes representative quantitative data for the derivatization of amines using analogous alkyl chloroformates, as specific data for this compound is limited. This data provides an expected range of performance for the described protocol.

ParameterTypical ValueAnalyte/MethodReference
Reaction Yield > 95%Various primary and secondary amines with alkyl chloroformates[1]
Linearity (R²) > 0.99Biogenic amines as isobutyl carbamates by GC-MS[2]
Limit of Detection (LOD) 0.1 - 10 ng/mLVarious amines as alkyl carbamates by GC-MS[3]
Limit of Quantification (LOQ) 0.5 - 25 ng/mLVarious amines as alkyl carbamates by GC-MS[3]
Repeatability (RSD%) < 10%Biogenic amines as isobutyl carbamates by GC-MS[2]

Mandatory Visualizations

Reaction Workflow Diagram

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis start Amine Sample dissolve Dissolve in Solvent start->dissolve add_reagents Add Pyridine & This compound dissolve->add_reagents react Vortex & React (10-15 min) add_reagents->react add_solvent Add Organic Solvent & Water react->add_solvent extract Vortex & Centrifuge add_solvent->extract collect Collect Organic Layer extract->collect dry Dry with Na₂SO₄ collect->dry inject Inject into GC-MS dry->inject

Caption: Experimental workflow for the derivatization of amines with this compound.

Reaction Mechanism Overview

reaction_mechanism amine R-NH₂ (Amine) intermediate [Tetrahedral Intermediate] amine->intermediate Nucleophilic Attack chloroformate Cl-C(=O)O-sec-Bu (this compound) chloroformate->intermediate carbamate R-NH-C(=O)O-sec-Bu (sec-Butyl Carbamate) intermediate->carbamate Elimination of Cl⁻ hcl HCl intermediate->hcl

Caption: Simplified reaction mechanism for sec-butyl carbamate formation.

Conclusion

The derivatization of amines with this compound is a robust and efficient method for preparing samples for GC-MS analysis. This protocol provides a straightforward and reproducible workflow that can be adapted to a wide range of amine-containing compounds. The resulting sec-butyl carbamate derivatives exhibit excellent chromatographic properties, allowing for sensitive and accurate quantification. This method is highly valuable for researchers in pharmaceuticals, environmental science, and other fields requiring the precise analysis of amines.

References

Application of sec-Butyl Chloroformate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl chloroformate (SBCF) is a versatile reagent in organic synthesis, primarily utilized as a chemical building block and an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its reactivity, stemming from the chloroformate functional group, allows for the facile introduction of a sec-butoxycarbonyl moiety to various nucleophiles. This property makes it a valuable tool in several key pharmaceutical synthesis applications, including the formation of carbamates for amine protection, the activation of carboxylic acids for peptide coupling, and the synthesis of active pharmaceutical ingredients (APIs) and prodrugs. This document provides detailed application notes and experimental protocols for the use of this compound in these critical areas of pharmaceutical development.

Key Applications in Pharmaceutical Synthesis

This compound's primary applications in pharmaceutical synthesis are:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a key reagent in the synthesis of various APIs. A notable example is the insect repellent Icaridin, where SBCF is used to form a carbamate linkage.[2]

  • Amine Protection: The sec-butoxycarbonyl (Sec-Boc) group, introduced by this compound, can be used as a protecting group for primary and secondary amines. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions involving the amine functionality. The resulting sec-butyl carbamates are stable under various conditions and can be deprotected when needed.[3]

  • Peptide Synthesis: In peptide synthesis, this compound can be employed in the mixed anhydride method to activate the carboxyl group of an N-protected amino acid. The resulting highly reactive mixed anhydride then readily couples with the amino group of another amino acid to form a peptide bond.[4]

  • Prodrug Synthesis: this compound can be used to synthesize prodrugs, which are inactive drug derivatives that are converted to the active form in the body. This approach can improve a drug's bioavailability, stability, or targeting.[1]

Experimental Protocols

Synthesis of Icaridin

Icaridin, a widely used insect repellent, is synthesized by reacting 2-(2-hydroxyethyl)piperidine with this compound to form a carbamate. Several methods have been reported, with variations in solvents, bases, and reaction temperatures.

Reaction Scheme:

Icaridin_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 2-(2-hydroxyethyl)piperidine Product Icaridin Reactant1->Product + Reactant2 This compound Reactant2->Product Base Base (e.g., Triethylamine, NaOH) Base->Product Solvent Solvent (e.g., Dichloromethane, Toluene) Solvent->Product Temperature Temperature (e.g., 0-80 °C) Temperature->Product

Caption: Synthesis of Icaridin from 2-(2-hydroxyethyl)piperidine and this compound.

Detailed Protocol (Method A - Low Temperature):

  • Preparation: In a reaction vessel equipped with a stirrer and a cooling system, dissolve 25.6 kg of 2-(2-hydroxyethyl)piperidine in 25 L of dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using a chilled brine bath.

  • Addition of SBCF: Slowly add a solution of 14.0 kg of this compound in 20 L of dichloromethane to the reaction mixture. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC).

  • Work-up:

    • Separate the aqueous layer.

    • Wash the organic phase three times with a 10% aqueous acid solution (e.g., HCl or H₂SO₄).

    • Wash the organic phase twice with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Icaridin product.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Quantitative Data for Icaridin Synthesis:

ParameterMethod A (Low Temp)Method B (High Temp)
Reactants
2-(2-hydroxyethyl)piperidine1 eq1 eq
This compound0.95-1.0 eq1-1.3 eq
Reagents
BaseTriethylamine (implied)Sodium Hydroxide (45% aq. sol.)
SolventDichloromethaneWater/Methylcyclohexane
Conditions
Temperature0-10°C60-80°C
Reaction TimeNot specified40 minutes
Yield Not specifiedNot specified
General Protocol for Amine Protection (Sec-Boc Formation)

This protocol describes a general procedure for the protection of a primary or secondary amine as a sec-butoxycarbonyl (Sec-Boc) carbamate using this compound.

Reaction Scheme:

Amine_Protection cluster_reactants Reactants cluster_reagents Reagents & Conditions Amine R-NH₂ or R₂NH Product Sec-Boc Protected Amine (R-NH-CO-O-sec-Bu or R₂N-CO-O-sec-Bu) Amine->Product + SBCF This compound SBCF->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Product Temperature Temperature (e.g., 0 °C to RT) Temperature->Product

Caption: General scheme for the protection of an amine using this compound.

Detailed Protocol:

  • Preparation: Dissolve the amine substrate (1 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of SBCF: Slowly add this compound (1.0-1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Peptide Coupling (Mixed Anhydride Method)

This protocol outlines a general procedure for the formation of a dipeptide using this compound to form a mixed anhydride with an N-protected amino acid.

Experimental Workflow:

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Anhydride Intermediate N_Protected_AA->Mixed_Anhydride + SBCF, Base SBCF This compound Base1 Base (e.g., NMM) Dipeptide Protected Dipeptide Mixed_Anhydride->Dipeptide Coupling Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Dipeptide + Base2 Base (optional) Base2->Dipeptide

Caption: Workflow for peptide coupling via the mixed anhydride method using this compound.

Detailed Protocol:

  • Preparation of Amino Acid Ester: If starting with the hydrochloride salt of the amino acid ester, neutralize it with a suitable base (e.g., N-methylmorpholine (NMM)) in an anhydrous solvent like tetrahydrofuran (THF) at 0°C.

  • Activation of N-Protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (1 equivalent) in anhydrous THF.

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add NMM (1 equivalent).

    • Slowly add this compound (1 equivalent) dropwise, maintaining the temperature at -15°C.

    • Stir the mixture for 10-15 minutes to form the mixed anhydride.

  • Coupling:

    • Add the solution of the amino acid ester from step 1 to the mixed anhydride solution at -15°C.

    • Allow the reaction to stir at -15°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated base hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.

Conclusion

This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its applications in the production of APIs like Icaridin, as well as its utility in forming protecting groups and facilitating peptide bond formation, highlight its importance in drug development. The protocols provided herein offer a foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and using personal protective equipment.

References

Application Notes and Protocols for the Synthesis of the Insect Repellent Icaridin (Hydroxypiperate) using sec-Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icaridin, also known by the synonym hydroxypiperate and the trade name Picaridin, is a widely used topical insect repellent with proven efficacy against a broad spectrum of arthropods, including mosquitoes, ticks, and flies.[1][2] Its popularity stems from its excellent safety profile, low potential for skin irritation, and compatibility with plastics and other materials, offering a favorable alternative to DEET.[1][3] Chemically, Icaridin is the sec-butyl ester of 2-(2-hydroxyethyl)piperidine-1-carboxylic acid.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of Icaridin, focusing on the key reaction between 2-(2-hydroxyethyl)piperidine and sec-butyl chloroformate. Additionally, it outlines the synthesis of the precursor, 2-(2-hydroxyethyl)piperidine, and provides an overview of the mechanism of action of Icaridin as an insect repellent.

Application Notes

Mechanism of Action: Icaridin functions as a potent insect repellent by acting on the olfactory system of insects.[2][6] Unlike insecticides that kill insects, Icaridin works by masking the chemical cues that attract insects to their hosts.[1] It binds to specific odorant binding proteins (OBPs) in the insect's antennae, preventing them from recognizing attractant molecules such as those found in human sweat and breath.[1][7] This disruption of the insect's ability to locate a host provides effective and long-lasting protection from bites.

Pesticidal Activity: Icaridin is a broad-spectrum repellent effective against a variety of biting insects.[2] Clinical and field studies have demonstrated its high efficacy against numerous species of mosquitoes (the vectors for diseases like malaria, dengue, and Zika virus), ticks (which can transmit Lyme disease), and various biting flies.[1][2][4] The duration of protection is concentration-dependent, with formulations containing 20% Icaridin providing protection for up to 8-10 hours.[8]

Experimental Protocols

Synthesis of Icaridin (sec-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate)

This protocol describes the synthesis of Icaridin via the reaction of 2-(2-hydroxyethyl)piperidine with this compound in the presence of an organic base.

Materials:

  • 2-(2-hydroxyethyl)piperidine

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Pyridine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated brine solution

  • Deionized water

Equipment:

  • Jacketed reaction vessel with mechanical stirrer and temperature control

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas chromatograph (GC) for reaction monitoring and purity analysis

Procedure:

  • Reaction Setup: In a 100 L jacketed reaction vessel equipped with a mechanical stirrer, charge 12.8 kg of 2-(2-hydroxyethyl)piperidine, 40 L of dichloromethane, and 7.6 kg of pyridine as a catalyst and acid scavenger.

  • Cooling: Begin stirring the mixture to ensure complete dissolution and homogeneity. Cool the reactor contents to 0°C using a chilled fluid circulating through the jacket.

  • Addition of this compound: Slowly add a solution of 14.0 kg of this compound in dichloromethane dropwise to the reaction mixture. Maintain the internal temperature of the reactor between 0°C and 20°C throughout the addition.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature while continuing to stir. Monitor the progress of the reaction by gas chromatography. The reaction is considered complete when the consumption of this compound is greater than 98%. This typically takes around 3 hours.[4]

  • Work-up:

    • Wash the reaction mixture twice with 25 kg of pure water.

    • Perform a final wash with 20 kg of saturated brine solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude product is then purified by vacuum distillation. Collect the fraction at 148-152°C/5mmHg to obtain pure Icaridin.[4][10]

Synthesis of 2-(2-hydroxyethyl)piperidine

This protocol outlines the synthesis of the precursor 2-(2-hydroxyethyl)piperidine by the catalytic hydrogenation of 2-pyridineethanol.

Materials:

  • 2-Pyridineethanol

  • Active Nickel catalyst (Raney Nickel)

  • Toluene

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 2-pyridineethanol in toluene. Add the active nickel catalyst. A typical catalyst loading is 5-10% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is typically carried out at a temperature of 50-120°C and a hydrogen pressure of 1-10 MPa.[1]

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of the starting material using a suitable analytical technique like GC. The reaction is complete when the 2-pyridineethanol content is less than 1%.[4]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the toluene solvent from the filtrate by distillation under reduced pressure to yield 2-(2-hydroxyethyl)piperidine. The product is often of sufficient purity to be used directly in the next step.[4]

Quantitative Data

ParameterValueReference
Icaridin Synthesis
Yield86.5% - 87%[4][9]
Purity (by GC)≥ 97%[4][10]
Distillation Conditions148-152°C / 5mmHg[4][10]
Precursor Synthesis
2-Pyridineethanol Conversion> 99%[4]

Visualizations

Synthesis Workflow of Icaridin

G Synthesis of Icaridin cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Icaridin Synthesis A 2-Pyridineethanol B H₂ / Active Ni Catalyst Toluene A->B Hydrogenation C 2-(2-hydroxyethyl)piperidine B->C D 2-(2-hydroxyethyl)piperidine E This compound Pyridine, Dichloromethane D->E Condensation F Crude Icaridin E->F G Purified Icaridin F->G Vacuum Distillation G Icaridin's Repellent Mechanism of Action cluster_0 Insect Olfactory System Insect Insect (e.g., Mosquito) Antenna Antenna OR Odorant Receptors (ORs) OR->Insect Activates & Signals 'Host Nearby' OBP Odorant Binding Proteins (OBPs) OBP->OR Transports to HostCues Host Odorants (e.g., Lactic Acid, CO₂) HostCues->OBP Binds to Icaridin Icaridin Molecules Icaridin->OBP Binds to & Blocks

References

Application Notes and Protocols for the Preparation of Insect Repellents Using sec-Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the insect repellent Icaridin (also known as Picaridin or Saltidin®) utilizing sec-butyl chloroformate as a key reagent. Icaridin is a highly effective and widely used topical repellent with a favorable safety profile. The synthesis involves a multi-step process culminating in the reaction of this compound with 2-(2-hydroxyethyl)piperidine. This protocol outlines the synthesis of the precursor, this compound, and its subsequent use in the preparation of Icaridin. Quantitative data on reaction yields and product purity are summarized, and the efficacy of Icaridin as an insect repellent is presented.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its primary application in the context of insect repellents is in the production of Icaridin, a piperidine-based compound that offers broad-spectrum protection against various biting insects. Icaridin is recognized by the World Health Organization (WHO) as a safe and effective insect repellent, comparable and often superior to DEET.[2][3] This document details the synthetic route to Icaridin, providing researchers and drug development professionals with the necessary protocols and data for its laboratory-scale preparation and evaluation.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters and Results
ParameterValueReference
Reactants sec-Butanol, Triphosgene[1][4]
Catalyst Triethylamine[2]
Solvent Dichloromethane[2]
Reaction Temperature 10-30°C[4]
Yield ~74% - 98.5%[1][4]
Purity 98-99% (after distillation)[4]
Table 2: Synthesis of Icaridin - Reaction Parameters and Results
ParameterValueReference
Reactants 2-(2-hydroxyethyl)piperidine, this compound[2]
Base Sodium hydroxide or Triethylamine[2]
Solvent Water, Tetrahydrofuran, or Dichloromethane[2]
Reaction Temperature -20°C to 80°C (depending on solvent and base)[2]
Yield Up to 87%[4]
Purity ≥ 97% (after rectification)[4]
Table 3: Efficacy of Icaridin (20% Formulation) Against Ticks
Tick SpeciesFormulationMean Complete Protection Time (hours)Range of Protection Time (hours)Reference
Dermacentor variabilis (American dog tick)20% Cream15.314.5 - 15.5[5]
Dermacentor variabilis (American dog tick)20% Pump Spray14.0 ± 1.611.4 - 15.5[5]
Ixodes scapularis (Deer tick)20% Cream12.63.4 - 15.5[5]
Ixodes scapularis (Deer tick)20% Pump Spray14.1 ± 1.810.3 - 15.5[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from sec-butanol and triphosgene.

Materials:

  • sec-Butanol

  • Triphosgene

  • Triethylamine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reaction flask with a stirrer, thermometer, dropping funnel, and condenser

  • Distillation apparatus

Procedure:

  • In a reaction flask, dissolve sec-butanol and triethylamine in dichloromethane.[2]

  • Cool the mixture and slowly add a solution of triphosgene in dichloromethane dropwise, maintaining the reaction temperature between 10°C and 30°C.[4]

  • After the addition is complete, continue to stir the reaction mixture.

  • Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to obtain a product with a purity of 98-99%.[4]

Protocol 2: Synthesis of Icaridin

This protocol details the synthesis of Icaridin by reacting this compound with 2-(2-hydroxyethyl)piperidine.

Materials:

  • 2-(2-hydroxyethyl)piperidine

  • This compound

  • Sodium hydroxide solution (if using an aqueous system) or Triethylamine (if using an organic solvent)

  • Dichloromethane or Tetrahydrofuran (if using an organic system)

  • Methylcyclohexane (for extraction)

  • 1N Sulfuric acid

  • Anhydrous sodium sulfate

  • Reaction flask with a stirrer, thermometer, and dropping funnel

  • Separatory funnel

  • Rectification column

Procedure:

  • Dissolve 2-(2-hydroxyethyl)piperidine in the chosen solvent (e.g., a non-polar solvent or an aqueous base solution).[1][2]

  • Control the reaction temperature (e.g., 40-80°C for a non-polar solvent system or lower for others).[1]

  • Slowly add this compound dropwise to the reaction mixture over a period of 1 to 6 hours.[1]

  • After the addition, continue stirring until the reaction is complete (e.g., for 1 hour).[2]

  • Separate the aqueous layer.

  • Wash the organic phase with a dilute acid solution (e.g., 1N sulfuric acid) and then with water until neutral.[2]

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Recover the solvent under reduced pressure to obtain crude Icaridin.[2]

  • Purify the crude product by rectification to achieve a final purity of ≥ 97%.[4]

Mandatory Visualization

Synthesis_of_Icaridin cluster_0 Synthesis of this compound cluster_1 Synthesis of Icaridin sec-Butanol sec-Butanol Reaction_1 Acylation sec-Butanol->Reaction_1 Triethylamine, Dichloromethane Triphosgene Triphosgene Triphosgene->Reaction_1 sec-Butyl_Chloroformate sec-Butyl_Chloroformate Reaction_2 Esterification sec-Butyl_Chloroformate->Reaction_2 Base, Solvent Reaction_1->sec-Butyl_Chloroformate 2-(2-hydroxyethyl)piperidine 2-(2-hydroxyethyl)piperidine 2-(2-hydroxyethyl)piperidine->Reaction_2 Icaridin Icaridin Reaction_2->Icaridin

Caption: Reaction pathway for the synthesis of Icaridin.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Efficacy Testing Start Start Prepare_sec_Butyl_Chloroformate Protocol 1: Synthesis of sec-Butyl Chloroformate Start->Prepare_sec_Butyl_Chloroformate Synthesize_Icaridin Protocol 2: Synthesis of Icaridin Prepare_sec_Butyl_Chloroformate->Synthesize_Icaridin Purification Rectification Synthesize_Icaridin->Purification Characterization Purity Analysis (GC/HPLC) Purification->Characterization Final_Product Icaridin (≥97% Purity) Characterization->Final_Product Formulation Prepare 20% Icaridin Formulation (Cream/Spray) Final_Product->Formulation Repellency_Assay In-vivo Repellency Assay (e.g., against ticks) Formulation->Repellency_Assay Data_Analysis Determine Complete Protection Time Repellency_Assay->Data_Analysis Efficacy_Report Efficacy Data Data_Analysis->Efficacy_Report

References

analytical methods for detecting sec-butyl chloroformate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for the Analytical Detection of sec-Butyl Chloroformate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (SBCF) is a reactive compound utilized in organic synthesis, particularly as a derivatizing agent in analytical chemistry.[1] Derivatization is a crucial technique that modifies an analyte to enhance its suitability for analysis by chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] Polar functional groups, such as amines (-NH2), carboxyls (-COOH), and hydroxyls (-OH), which are common in pharmaceuticals, metabolites, and biomolecules, often result in poor chromatographic performance due to their low volatility and tendency to interact with the stationary phase.

This compound reacts with these active hydrogen-containing groups to form more volatile and thermally stable carbamates and esters, respectively. This process significantly improves chromatographic resolution, sensitivity, and peak shape. These application notes provide detailed protocols for the derivatization and analysis of compounds using this compound, with a focus on GC-Mass Spectrometry (GC-MS) and HPLC-based methods. The methodologies are based on established principles for other alkyl chloroformates, which are widely documented.[3][4][5]

Application Note 1: GC-MS Analysis of Primary/Secondary Amines and Acids

This section details the use of this compound derivatization for the quantitative analysis of compounds containing primary or secondary amine groups (e.g., amino acids, biogenic amines) and carboxylic acids by GC-MS. The method is rapid, can be performed in an aqueous medium, and is suitable for complex biological matrices.[4][5]

Experimental and Derivatization Workflow

GCMS_Workflow Sample Aqueous Sample (e.g., Plasma, Urine, Extract) Reagents Add Reagents: 1. Pyridine/Propanol 2. This compound (SBCF) Sample->Reagents Step 1 Derivatization Vortex (30s) Derivatization Reaction Reagents->Derivatization Step 2 Extraction Liquid-Liquid Extraction (e.g., with Hexane/Chloroform) Derivatization->Extraction Step 3 OrganicLayer Collect Organic Layer (containing derivatives) Extraction->OrganicLayer Step 4 GCMS Inject into GC-MS for Analysis OrganicLayer->GCMS Step 5 Data Data Acquisition & Quantification GCMS->Data Step 6

Caption: Workflow for GC-MS analysis after this compound derivatization.

Protocol: GC-MS Analysis

1. Reagents and Materials

  • This compound (SBCF), ≥95% purity[6]

  • Pyridine, analytical grade

  • Propanol (or other suitable alcohol like ethanol/methanol), analytical grade

  • Hexane or Chloroform, HPLC grade

  • Sodium bicarbonate or Sodium hydroxide solution (for pH adjustment)

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS) solution (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

2. Sample Preparation

  • For biological fluids (e.g., plasma, urine), perform a protein precipitation step if necessary (e.g., with cold acetonitrile or methanol). Centrifuge and collect the supernatant.

  • Adjust the pH of the aqueous sample (100-500 µL) to ~8-10 using a suitable base. A basic pH is crucial for the efficient derivatization of amines.[5][7]

  • Add the internal standard to the sample.

3. Derivatization Procedure This protocol is adapted from methods using propyl and ethyl chloroformate.[5][8]

  • To the prepared aqueous sample, add a mixture of Propanol:Pyridine (e.g., in a 3:2 ratio). A typical volume is 50-100 µL.

  • Add 20-50 µL of this compound.

  • Immediately cap the vial and vortex vigorously for 30-60 seconds to facilitate the reaction. The reaction is typically instantaneous.[4]

  • Add 200-500 µL of an extraction solvent (e.g., hexane or chloroform) to the vial.

  • Vortex for another 30 seconds to extract the newly formed, non-polar this compound derivatives into the organic phase.

  • Centrifuge for 5 minutes to ensure complete phase separation.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

4. GC-MS Instrumental Parameters (Typical)

  • Gas Chromatograph: Agilent, Shimadzu, or equivalent.

  • Column: DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector: Split/Splitless, operated in splitless mode.

  • Injector Temperature: 250-280 °C.

  • Oven Program:

    • Initial temperature: 60-80 °C, hold for 1-2 min.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 min.

  • Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification.[9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods using various alkyl chloroformates for derivatization, providing an expected performance range for a method using this compound.

ParameterTypical Value/RangeAnalytesMethodReference
Linearity (R²) > 0.995Amines, Amino AcidsGC-MS[7][10]
Limit of Detection (LOD) 0.01 - 10 µg/LVariousGC-MS[8][11]
Limit of Quantitation (LOQ) 0.05 - 50 µg/LVariousGC-MS[8][12]
Recovery 80 - 119%VariousGC-MS[10][13]
Precision (RSD) < 15%VariousGC-MS[10][12][14]

Application Note 2: HPLC-UV Analysis of Aromatic and Secondary Amines

While GC-MS is often preferred for volatile derivatives, HPLC can also be utilized. Derivatization with this compound adds a non-polar moiety, which can improve retention and peak shape in reversed-phase chromatography. This method is particularly useful for analytes that are thermally unstable or not sufficiently volatile for GC, even after derivatization. Unlike FMOC-Cl, the sec-butyl group does not provide a fluorophore, so UV detection is the standard approach.[15]

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Aqueous Sample + IS Deriv Add Borate Buffer (pH 9.5) Add SBCF in Acetonitrile Sample->Deriv Reaction React at 25 °C for 15 min Deriv->Reaction Filter Filter Sample (0.22 µm) Reaction->Filter HPLC Inject into HPLC-UV/DAD Filter->HPLC Data Chromatographic Separation & UV Detection HPLC->Data

Caption: Workflow for HPLC-UV analysis after this compound derivatization.

Protocol: HPLC-UV Analysis

1. Reagents and Materials

  • This compound (SBCF), ≥95% purity[6]

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Borate Buffer (0.1 M, pH 9.5)

  • Phosphoric Acid or Phosphate Buffer (for mobile phase)

  • Water, HPLC grade

  • Syringe filters (0.22 or 0.45 µm)

2. Derivatization Procedure This protocol is adapted from methods using FMOC-Cl, focusing on the reaction conditions.[16]

  • Place 100 µL of the aqueous sample into a vial.

  • Add 100 µL of Borate Buffer (pH 9.5) and vortex.

  • Prepare a solution of this compound in acetonitrile (e.g., 10 mg/mL).

  • Add 200 µL of the SBCF solution to the sample vial. The ratio of derivatizing agent to analyte should be optimized, with a 2:1 molar excess being a good starting point.[16]

  • Allow the reaction to proceed for 15-30 minutes at room temperature (25 °C).

  • The reaction may be quenched by adding a small amount of an amine-containing reagent like glycine if excess SBCF needs to be removed, though this is often unnecessary if the excess reagent and its hydrolysis products do not interfere with the analyte peak.[15]

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Instrumental Parameters (Typical)

  • HPLC System: Agilent, Waters, Shimadzu, or equivalent, equipped with a UV or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 2.5-3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: Isocratic or gradient elution. A typical gradient might be:

    • Start with 80% A / 20% B.

    • Linearly increase to 20% A / 80% B over 15-20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength appropriate for the analyte's chromophore (e.g., 210 nm, 254 nm, or 260 nm).[16] The sec-butyl carbamate itself does not provide a strong chromophore.

Quantitative Data Summary for Amine Derivatization (HPLC)

This table provides representative performance data for HPLC methods involving the derivatization of amines, which can serve as a benchmark.

ParameterTypical Value/RangeAnalytesMethodReference
Linearity (R²) > 0.996Primary/Secondary AminesHPLC-Fluorescence[15]
LOD/LOQ Low µg/mL to pg/mL range (depends on detector)AminesHPLC-Fluorescence[15]
Recovery 85 - 103%AlkylaminesHPLC-Fluorescence[15]
Precision (RSD) 2.4 - 6.4%Amino AcidsHPLC-Fluorescence[15]

Other Relevant Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural confirmation of the synthesized this compound derivatives. The spectra would show characteristic shifts for the protons and carbons of the sec-butyl group and the newly formed carbamate or ester linkage.[17][18]

  • Infrared (IR) Spectroscopy: IR analysis can confirm the derivatization by showing the disappearance of N-H or O-H stretching bands from the parent molecule and the appearance of a strong carbonyl (C=O) stretching band from the carbamate or ester group, typically in the range of 1700-1760 cm⁻¹.

Conclusion

Derivatization with this compound is a versatile and effective strategy for the analysis of a wide range of polar, biologically relevant molecules. By converting analytes into less polar, more volatile derivatives, this approach enables robust and sensitive quantification using standard chromatographic techniques like GC-MS and HPLC. The protocols and performance data provided here serve as a comprehensive guide for researchers to develop and validate analytical methods for their specific compounds of interest.

References

Sec-Butyl Chloroformate: A Versatile Reagent for the Synthesis of Chemical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl chloroformate (SBCF) is a reactive organic compound that serves as a valuable reagent for the creation of diverse chemical building blocks essential in pharmaceutical and agrochemical research. Its utility stems from the electrophilic nature of the chloroformate group, which readily reacts with various nucleophiles to introduce a sec-butoxycarbonyl moiety. This functional group can act as a protecting group for amines, particularly in peptide synthesis, or serve as a key component in the construction of more complex molecules. These application notes provide detailed protocols and quantitative data for the use of this compound in key synthetic transformations.

Key Applications

This compound is primarily employed in two critical areas of chemical synthesis:

  • N-Protection of Amino Acids: The introduction of the sec-butoxycarbonyl group to the N-terminus of an amino acid protects it from undesired reactions during subsequent synthetic steps, particularly in peptide synthesis. This "capping" allows for the controlled formation of peptide bonds.

  • Mixed Anhydride Formation for Peptide Coupling: SBCF is used to activate the carboxyl group of an N-protected amino acid, forming a highly reactive mixed anhydride. This intermediate then readily reacts with the free amino group of another amino acid to form a peptide bond.

  • Synthesis of Bioactive Molecules: Beyond peptide chemistry, this compound is a key reagent in the synthesis of various commercial products, including the widely used insect repellent, icaridin.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and outcomes.

Table 1: Synthesis of N-(sec-Butoxycarbonyl)-L-alanine

ParameterValueReference
Reactants
L-Alanine1.0 eqAdapted Protocol
This compound1.1 eqAdapted Protocol
BaseSodium Bicarbonate (2.5 eq)Adapted Protocol
SolventDioxane/Water (1:1)Adapted Protocol
Reaction Conditions
Temperature0 °C to Room TemperatureAdapted Protocol
Reaction Time4-6 hoursAdapted Protocol
Outcome
Typical Yield 85-95% Adapted Protocol

Table 2: Mixed Anhydride Coupling for Dipeptide Synthesis (Z-Gly-Phe-OEt)

ParameterValueReference
Reactants
Z-Gly-Phe-OH1.0 eqAdapted Protocol
This compound1.0 eqAdapted Protocol
Base (for activation)N-Methylmorpholine (NMM)1.0 eq
Amino Acid EsterH-Gly-OEt·HCl (1.0 eq)Adapted Protocol
Base (for neutralization)N-Methylmorpholine (NMM)1.0 eq
SolventTetrahydrofuran (THF)Adapted Protocol
Reaction Conditions
Activation Temperature-15 °CAdapted Protocol
Activation Time10-15 minutesAdapted Protocol
Coupling Temperature-15 °C to Room TemperatureAdapted Protocol
Coupling Time2-4 hoursAdapted Protocol
Outcome
Typical Yield >90% [1]

Table 3: Synthesis of Icaridin

ParameterValueReference
Reactants
2-(2-Hydroxyethyl)piperidine1.0 - 1.1 eq[2]
This compound1.0 eq[2]
BaseSodium Hydroxide or Sodium Carbonate1.5 - 2.0 eq
SolventDichloromethane or Toluene-
Reaction Conditions
Temperature30 - 80 °C[2]
Reaction Time2 - 6 hours[2]
Outcome
Conversion Rate >98% [2]

Experimental Protocols

Protocol 1: Synthesis of N-(sec-Butoxycarbonyl)-L-alanine

This protocol is adapted from standard procedures for the N-protection of amino acids using chloroformates.

Materials:

  • L-Alanine

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve L-alanine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted this compound.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with three portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(sec-butoxycarbonyl)-L-alanine as a solid or oil.

Protocol 2: Mixed Anhydride Coupling for Dipeptide Synthesis (Z-Gly-Phe-OEt)

This protocol is adapted from established mixed anhydride peptide coupling methods.

Materials:

  • N-α-Cbz-glycyl-L-phenylalanine (Z-Gly-Phe-OH)

  • This compound

  • N-Methylmorpholine (NMM)

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dry ice/acetone bath, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Gly-Phe-OH (1.0 eq) in anhydrous THF.

  • Cool the solution to -15 °C using a dry ice/acetone bath.

  • Add N-methylmorpholine (1.0 eq) and stir for a few minutes.

  • Slowly add this compound (1.0 eq) dropwise, maintaining the temperature at -15 °C. Stir for 10-15 minutes to form the mixed anhydride.

  • In a separate flask, suspend H-Gly-OEt·HCl (1.0 eq) in anhydrous THF and cool to 0 °C. Add N-methylmorpholine (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction mixture to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude dipeptide, Z-Gly-Phe-OEt.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Icaridin

This protocol is based on procedures outlined in synthetic patents.[2]

Materials:

  • 2-(2-Hydroxyethyl)piperidine

  • This compound

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Water (deionized)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Jacketed reaction vessel, mechanical stirrer, dropping funnel, temperature controller.

Procedure:

  • In a jacketed reaction vessel, dissolve 2-(2-hydroxyethyl)piperidine (1.0-1.1 eq) and the base (NaOH or Na₂CO₃, 1.5-2.0 eq) in the chosen organic solvent (dichloromethane or toluene).

  • Control the temperature of the reaction mixture between 30 °C and 80 °C.

  • Slowly add this compound (1.0 eq) dropwise to the stirred reaction mixture over a period of 1-6 hours.

  • After the addition is complete, continue to stir the mixture for an additional 2 hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture and add water to separate the aqueous layer.

  • Wash the organic phase with 1 M HCl and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude icaridin.

  • The product can be purified by vacuum distillation.

Visualizations

N_Protection_of_Amino_Acid cluster_reactants Reactants cluster_product Product AminoAcid Amino Acid (e.g., L-Alanine) ProtectedAA N-(sec-Butoxycarbonyl) Amino Acid AminoAcid->ProtectedAA Reaction SBCF sec-Butyl Chloroformate SBCF->ProtectedAA Base Base (e.g., NaHCO₃) Base->ProtectedAA Solvent Solvent (Dioxane/Water) Solvent->ProtectedAA

Caption: Workflow for the N-protection of an amino acid using this compound.

Mixed_Anhydride_Coupling cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid MixedAnhydride Mixed Anhydride Intermediate N_Protected_AA->MixedAnhydride SBCF sec-Butyl Chloroformate SBCF->MixedAnhydride Base1 Base (NMM) Base1->MixedAnhydride Dipeptide Dipeptide MixedAnhydride->Dipeptide AminoEster Amino Acid Ester AminoEster->Dipeptide

Caption: Signaling pathway for mixed anhydride peptide coupling.

Icaridin_Synthesis_Workflow cluster_reactants Reactants Piperidine 2-(2-Hydroxyethyl)piperidine Reaction Reaction (30-80 °C) Piperidine->Reaction SBCF sec-Butyl Chloroformate SBCF->Reaction Base Base (NaOH or Na₂CO₃) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Icaridin Icaridin Workup->Icaridin

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Sec-Butyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of sec-butyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of this compound?

A yield of approximately 74% can be considered a baseline for the reaction of sec-butanol with triphosgene.[1] However, with optimized conditions, including careful temperature control and post-reaction workup, yields of up to 84.6% have been reported.[2]

Q2: What is the primary cause of low yield in this compound synthesis?

The primary cause of low yield is the decomposition of the this compound product due to its high reactivity, particularly with water.[3][4][5] Exposure to moisture, even atmospheric humidity, can lead to hydrolysis of the chloroformate back to sec-butanol, hydrochloric acid (HCl), and carbon dioxide.[3][4][5]

Q3: How does the choice of phosgenating agent affect the reaction yield?

While triphosgene is a safer, solid alternative to phosgene gas, phosgene itself can be more reactive.[6][7] This higher reactivity can lead to faster reactions at lower temperatures, potentially minimizing side reactions and preserving sensitive functional groups, which can result in higher yields.[6] However, due to its extreme toxicity, phosgene requires specialized handling. Triphosgene is a common and effective laboratory-scale reagent.[7]

Q4: Can impurities in the starting materials affect the yield?

Yes, impurities in the starting materials can significantly impact the yield. Water in the sec-butanol or solvent will directly contribute to the hydrolysis of the product. Other reactive impurities could consume the phosgenating agent or catalyze side reactions. While specific impurities in sec-butanol that affect this reaction are not extensively documented in the provided results, it is crucial to use anhydrous starting materials and solvents.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause 1: Inactive Phosgenating Agent

  • Question: My reaction is not proceeding, and I suspect an issue with my triphosgene. What should I do?

  • Answer: Triphosgene can degrade over time, especially if not stored under anhydrous conditions. It is recommended to use freshly opened or properly stored triphosgene. The purity of triphosgene can be checked, and it's important to handle it with care as it can release phosgene.[8]

Possible Cause 2: Presence of Water in the Reaction

  • Question: I am observing a significant amount of sec-butanol in my crude product. What is causing this?

  • Answer: This is a strong indication of hydrolysis of the this compound product.[3][4][5] Ensure that all glassware is oven-dried, the sec-butanol and solvent are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5]

Issue 2: Yield Significantly Below Expected Range

Possible Cause 1: Suboptimal Reaction Temperature

  • Question: What is the optimal temperature for the synthesis of this compound?

  • Answer: The reaction is typically conducted at low temperatures to control its exothermic nature and minimize side reactions. The addition of sec-butanol to the phosgenating agent is often done between 0-10°C.[2] After the initial addition, the reaction may be allowed to proceed at a slightly higher temperature, but careful monitoring is crucial.

Possible Cause 2: Inefficient HCl Scavenging

  • Question: I am noticing a drop in pH during the reaction. Could this be affecting my yield?

  • Answer: Yes, the reaction produces hydrochloric acid (HCl), which can catalyze decomposition pathways.[3] An organic base, such as pyridine, or an inorganic base, like sodium hydroxide, is typically added to neutralize the HCl as it is formed.[2][9] Inefficient scavenging of HCl can lead to lower yields.

Possible Cause 3: Side Reaction with Excess Alcohol

  • Question: Can using too much sec-butanol lead to a lower yield?

  • Answer: Yes, this compound can react with unreacted sec-butanol to form di-sec-butyl carbonate, a common byproduct that reduces the yield of the desired chloroformate.[4] Careful control of the stoichiometry of the reactants is important.

Issue 3: Product Loss During Workup and Purification

Possible Cause 1: Hydrolysis During Aqueous Workup

  • Question: My yield is good before purification, but I lose a significant amount of product after the aqueous wash. Why is this happening?

  • Answer: The product, this compound, is highly susceptible to hydrolysis.[3][5] Minimizing contact time with water during the workup is critical. Use cold water or brine for washing and perform the separation as quickly as possible.

Possible Cause 2: Decomposition During Distillation

  • Question: I am observing decomposition of my product during distillation. How can I prevent this?

  • Answer: this compound can be thermally unstable. Purification should be performed via distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[2] A patent suggests collecting the product at 40-45°C under a vacuum of -0.09 to -0.095 MPa.[2]

Data Summary

ParameterRecommended ConditionPotential Impact on Yield
Phosgenating Agent Triphosgene (lab scale)Purity and handling are crucial. Phosgene gas may offer higher yields but requires specialized equipment.[6][7]
Reactant Purity Anhydrous sec-butanol and solventsWater contamination leads to product hydrolysis and significantly lower yields.[3][5]
Reaction Temperature 0-10°C for reactant additionHigher temperatures can lead to side reactions and decomposition.[2]
HCl Scavenger Pyridine or aqueous NaOHInadequate neutralization of HCl byproduct can catalyze product decomposition.[2][9]
Stoichiometry Controlled molar ratiosExcess sec-butanol can lead to the formation of di-sec-butyl carbonate.[4]
Purification Vacuum distillationDistillation at atmospheric pressure can cause thermal decomposition of the product.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound using Triphosgene

This protocol is based on a method described in a patent, which reported a yield of 84.6%.[2]

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • Triphosgene

  • sec-Butanol, anhydrous

  • Pyridine, anhydrous

  • Sodium hydroxide (NaOH) solution (20% w/w)

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, charge a 1L four-neck flask with 300g of anhydrous THF and 100g of triphosgene.

  • Cool the flask to maintain an internal temperature between 0 and 10°C.

  • Prepare a solution of 1.5g of pyridine and 50g of sec-butanol in 96.5g of anhydrous THF.

  • Add the sec-butanol solution dropwise to the triphosgene solution over 1 hour, ensuring the temperature remains between 0 and 10°C.

  • After the addition is complete, add 400g of a 20% w/w sodium hydroxide solution dropwise, maintaining the temperature between 5 and 15°C.

  • Once the reaction is complete, allow the phases to separate. Remove the lower aqueous phase.

  • The upper organic phase is then subjected to distillation under reduced pressure (-0.09 to -0.095 MPa).

  • Collect the THF solvent at approximately 30°C.

  • Collect the this compound product at 40-45°C.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup & Purification start->check_workup reagent_purity Purity of sec-Butanol & Solvent (Anhydrous?) check_reagents->reagent_purity Water contamination? phosgenating_agent Activity of Phosgenating Agent (e.g., Triphosgene) check_reagents->phosgenating_agent Degradation? temperature Reaction Temperature (Too high?) check_conditions->temperature Exothermic reaction? base HCl Scavenger (Inefficient?) check_conditions->base Acidic pH? atmosphere Inert Atmosphere (Moisture ingress?) check_conditions->atmosphere Reaction setup? hydrolysis Hydrolysis During Wash (Prolonged water contact?) check_workup->hydrolysis Product loss after wash? distillation Decomposition During Distillation (High temperature?) check_workup->distillation Product darkens/decomposes? solution_reagents Use Anhydrous Reagents & Fresh Phosgenating Agent reagent_purity->solution_reagents phosgenating_agent->solution_reagents solution_conditions Control Temperature (0-10°C) Ensure Efficient Base Use Inert Atmosphere temperature->solution_conditions base->solution_conditions atmosphere->solution_conditions solution_workup Minimize Water Contact Use Vacuum Distillation hydrolysis->solution_workup distillation->solution_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions (Yield Loss) sec_butanol sec-Butanol product This compound (Desired Product) sec_butanol->product carbonate Di-sec-butyl Carbonate (Byproduct) sec_butanol->carbonate + Product triphosgene Triphosgene triphosgene->product + product->sec_butanol + H2O (Hydrolysis) hcl HCl product->hcl + co2 CO2 product->co2 + H2O salt Salt (e.g., Pyridinium Chloride) hcl->salt base Base (e.g., Pyridine) base->salt + water Water (Contaminant) water->sec_butanol

References

Technical Support Center: Optimizing Sec-Butyl Chloroformate Derivatization for Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sec-butyl chloroformate (SBCF) for the derivatization of analytes in complex matrices prior to chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What types of functional groups can be derivatized with this compound?

A1: this compound primarily reacts with primary and secondary amines, phenols, and thiols. Carboxylic acids can also be derivatized to form mixed anhydrides, which can then be converted to esters if an alcohol is present in the reaction mixture.

Q2: Why is pyridine included in the derivatization reaction?

A2: Pyridine acts as a catalyst and an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the derivatization to completion.

Q3: What is the purpose of adding an alcohol (e.g., sec-butanol) to the reaction mixture?

A3: The addition of an alcohol, particularly one with the same alkyl group as the chloroformate (i.e., sec-butanol for this compound), is crucial for the efficient derivatization of carboxylic acids into their corresponding esters. It is also recommended to avoid the formation of mixed derivatives which can complicate analysis.

Q4: Can the derivatization be performed in an aqueous sample?

A4: Yes, one of the advantages of alkyl chloroformate derivatization is that it can be performed in an aqueous medium.[1] However, this compound is sensitive to moisture and will hydrolyze in water to form sec-butanol, HCl, and carbon dioxide.[2][3][4] Therefore, the reaction conditions must be optimized to favor the derivatization of the target analyte over hydrolysis of the reagent.

Q5: How should this compound be stored?

A5: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry, and well-ventilated area, often under refrigerated conditions (< 0 °C), to minimize degradation.[4][5]

Q6: Are there any known issues with the derivatization efficiency of butyl chloroformates?

A6: Some studies have reported that butyl- and isobutyl-chloroformates may yield suboptimal derivatization efficiency compared to other alkyl chloroformates like propyl chloroformate for certain applications.[3] Therefore, careful optimization of the reaction conditions is critical to ensure complete derivatization.

Troubleshooting Guide

Below is a summary of common issues encountered during this compound derivatization, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or no derivatization yield 1. Degraded Reagent: this compound has been exposed to moisture.1. Use a fresh, unopened bottle of this compound. Ensure proper storage conditions are maintained.
2. Incorrect pH: The reaction medium is not sufficiently basic.2. Adjust the pH of the sample to an alkaline range (typically pH 9-10) before adding the derivatizing agent.
3. Insufficient Reagent/Catalyst: The amounts of this compound or pyridine are too low.3. Optimize the volumes of this compound and pyridine. A typical starting point is a 2:1 ratio of chloroformate to sample.
4. Suboptimal Reaction Time/Temperature: The reaction may be too slow at low temperatures.4. While the reaction is often rapid at room temperature, gentle heating (e.g., 50-60°C) for a short period (15-30 minutes) can sometimes improve yields.
Poor peak shape in chromatogram 1. Incomplete Derivatization: Residual underivatized polar analytes are present.1. Re-optimize the derivatization conditions as described above.
2. Matrix Effects: Co-extracted matrix components are interfering with the chromatography.2. Incorporate a sample clean-up step (e.g., solid-phase extraction) before derivatization.
Presence of multiple derivative peaks for a single analyte 1. Formation of Mixed Esters: An alcohol other than sec-butanol was present or used in the reaction.1. If derivatizing carboxylic acids, use sec-butanol as the alcohol in the reaction mixture to ensure the formation of a single sec-butyl ester derivative.
2. Side Reactions: The analyte has multiple reactive sites that are derivatized to varying extents.2. Adjust the stoichiometry of the reagents to favor complete derivatization of all sites.
High background or extraneous peaks in blank samples 1. Reagent Byproducts: Excess this compound can lead to the formation of byproducts like di-sec-butyl carbonate.1. Reduce the amount of this compound used to the minimum required for complete derivatization.[1]
2. Contaminated Solvents/Reagents: Impurities in the solvents or other reagents.2. Use high-purity, GC-grade solvents and fresh reagents.

Experimental Protocols

This section provides a general methodology for the derivatization of a complex aqueous sample using this compound for GC-MS analysis. Note: This is a starting point, and optimization is crucial for each specific application.

Materials:

  • This compound (SBCF)

  • Pyridine

  • Sec-butanol

  • Sodium hydroxide (for pH adjustment)

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., hexane, chloroform)

  • Anhydrous sodium sulfate

  • Sample containing the analyte(s) of interest

Protocol:

  • Sample Preparation:

    • To 100 µL of the aqueous sample in a microcentrifuge tube, add the internal standard.

    • Adjust the sample pH to 9-10 with a sodium hydroxide solution.

  • Derivatization Reaction:

    • Add 50 µL of a mixture of sec-butanol and pyridine (e.g., 4:1 v/v).

    • Add 20 µL of this compound.

    • Vortex the mixture vigorously for 30-60 seconds. The reaction is typically rapid and may be exothermic.

  • Extraction:

    • Add 200 µL of the extraction solvent (e.g., hexane).

    • Vortex for 1-2 minutes to extract the derivatized analytes.

    • Centrifuge to separate the organic and aqueous layers.

  • Drying and Analysis:

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC vial for analysis.

Visualizations

experimental_workflow Experimental Workflow for SBCF Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis sample Aqueous Sample add_is Add Internal Standard sample->add_is adjust_ph Adjust pH to 9-10 add_is->adjust_ph add_reagents Add sec-Butanol/Pyridine adjust_ph->add_reagents add_sbcf Add SBCF add_reagents->add_sbcf vortex Vortex for 30-60s add_sbcf->vortex add_solvent Add Extraction Solvent vortex->add_solvent extract Vortex & Centrifuge add_solvent->extract dry Dry Organic Layer extract->dry analyze GC-MS Analysis dry->analyze

Caption: A flowchart of the this compound derivatization process.

troubleshooting_guide Troubleshooting Logic for Low Derivatization Yield start Low/No Product Peak? check_reagent Reagent Fresh? start->check_reagent check_ph pH Alkaline? check_reagent->check_ph Yes solution_reagent Use Fresh SBCF check_reagent->solution_reagent No check_stoichiometry Reagent Ratio Optimized? check_ph->check_stoichiometry Yes solution_ph Adjust pH to 9-10 check_ph->solution_ph No solution_stoichiometry Optimize SBCF/Pyridine Ratio check_stoichiometry->solution_stoichiometry No

Caption: A decision tree for troubleshooting low derivatization yields.

References

managing the reactivity of sec-butyl chloroformate with water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of sec-butyl chloroformate's reactivity, particularly with water.

Frequently Asked Questions (FAQs)

Q1: What are the products of the reaction between this compound and water?

When this compound comes into contact with water, it undergoes hydrolysis. This reaction decomposes the compound into sec-butanol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[1][2][3][4]

Q2: How reactive is this compound with water?

The reaction is exothermic, meaning it releases a significant amount of heat.[3][4] While it is described as decomposing slowly in water and is insoluble, the reaction can be vigorous, especially with direct contact with moisture in the air, which generates fumes of hydrochloric acid.[1][4] Generally, higher molecular weight chloroformates tend to hydrolyze more slowly than lower weight ones like methyl or ethyl chloroformate.[5]

Q3: What are the primary hazards associated with this compound hydrolysis?

The primary hazards are:

  • Exothermic Reaction: The heat generated can increase the reaction rate and cause a dangerous rise in temperature and pressure if not controlled.[3]

  • Gas Evolution: The production of carbon dioxide and hydrogen chloride gas can lead to rapid pressure buildup in a closed system, posing an explosion risk.[1][3]

  • Corrosive Byproducts: Hydrogen chloride is a toxic and corrosive gas that can cause severe respiratory tract irritation and damage equipment.[3][5][6]

  • Flammability: this compound is a flammable liquid with a flash point of 38°C. The heat from an uncontrolled exothermic reaction could potentially ignite the material.[2][6]

Q4: What are the recommended storage conditions to prevent accidental hydrolysis?

To prevent degradation and accidental reaction, this compound should be stored in a tightly sealed, dry container in a cool, dry, and well-ventilated area.[2][7] Storage under an inert atmosphere, such as nitrogen, is also recommended to protect it from atmospheric moisture.[6] Storage temperatures below 0°C are advised for long-term stability.[2]

Troubleshooting Guide

Q1: Issue - I'm observing significant pressure buildup in my reaction vessel after adding this compound.

  • Potential Cause: This is almost certainly due to the evolution of carbon dioxide (CO₂) and hydrogen chloride (HCl) gases from the reaction with residual moisture or the desired reaction medium.[1][2][3] Operating in a completely sealed system prevents these gases from escaping.

  • Recommended Action:

    • NEVER run reactions with chloroformates in a completely sealed system.

    • Ensure the reaction setup is equipped with a proper venting system, such as a bubbler or a condenser open to an inert gas line, to safely release the pressure.

    • Reduce the addition rate of the chloroformate to control the rate of gas evolution.

    • Ensure your solvents and reagents are anhydrous if the reaction with water is not the intended purpose.

Q2: Issue - The quenching process is too vigorous and the temperature is rising uncontrollably.

  • Potential Cause: The rate of hydrolysis is too high. This is often caused by adding the chloroformate too quickly to the quenching solution or by an insufficient cooling capacity for the scale of the reaction.[3]

  • Recommended Action:

    • Immediately slow or stop the addition of the chloroformate.

    • Ensure the reaction flask is immersed in an adequate cooling bath (e.g., ice-water or ice-brine).

    • Add the chloroformate slowly and dropwise to the surface of a well-stirred, cold quenching solution. Adding the quencher to the chloroformate is not recommended as it can create a localized, highly concentrated reaction.

    • Consider diluting the chloroformate in an inert, water-insoluble solvent (like toluene or hexane) before adding it to the quenching solution.

Q3: Issue - My material has developed a yellow color and/or an acidic smell over time.

  • Potential Cause: This indicates partial decomposition due to exposure to atmospheric moisture.[1] The acidic smell is from the formation of hydrogen chloride.

  • Recommended Action:

    • The quality of the material may be compromised. It is recommended to re-analyze the material for purity and the presence of HCl and sec-butanol before use, especially for prolonged storage.[2]

    • For future storage, ensure the container is properly sealed with a tight-fitting cap and consider using a secondary seal like paraffin tape. Store in a desiccator or a dry box.

Hydrolysis Reaction Pathway

HydrolysisPathway cluster_reactants Reactants SBCF This compound Products Products SBCF->Products Hydrolysis (Exothermic) H2O Water (H₂O) H2O->Products Hydrolysis (Exothermic) sBuOH sec-Butanol Products->sBuOH HCl Hydrogen Chloride (HCl) Products->HCl CO2 Carbon Dioxide (CO₂) Products->CO2

Caption: Reaction pathway for the hydrolysis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow issue Observed Issue pressure Pressure Buildup issue->pressure exotherm Uncontrolled Exotherm issue->exotherm degradation Product Degradation (Color/Odor) issue->degradation cause_pressure Potential Cause: Gas (CO₂, HCl) evolution in a closed system. pressure->cause_pressure cause_exotherm Potential Cause: Addition rate too high. Insufficient cooling. exotherm->cause_exotherm cause_degradation Potential Cause: Exposure to atmospheric moisture during storage. degradation->cause_degradation action_pressure Recommended Action: Ensure proper venting. Reduce addition rate. cause_pressure->action_pressure action_exotherm Recommended Action: Slow/stop addition. Improve cooling. Dilute reagent. cause_exotherm->action_exotherm action_degradation Recommended Action: Re-analyze before use. Ensure dry, sealed storage. cause_degradation->action_degradation

Caption: Troubleshooting workflow for common issues with this compound.

Summary of Reactivity & Physical Data

PropertyValue / DescriptionSource
Reaction with Water Exothermic hydrolysis[1][3][4]
Hydrolysis Products sec-Butanol, Hydrogen Chloride (HCl), Carbon Dioxide (CO₂)[2][3][4]
Physical Appearance Colorless liquid[1]
Solubility in Water Insoluble[1][4]
Boiling Point 126 - 134 °C[7][8]
Flash Point 38 °C (Closed Cup)[2]
Incompatible Materials Water, moisture, strong bases, oxidizing agents, acids, amines[6][7]

Experimental Protocol: Controlled Quenching of Excess this compound

Objective: To safely neutralize unreacted this compound from a reaction mixture or vessel.

Materials:

  • Reaction vessel containing residual this compound.

  • Addition funnel.

  • Stir plate and stir bar.

  • Ice bath.

  • Quenching solution: 1M Sodium Hydroxide (NaOH), cooled to 0-5°C.

  • Inert solvent (e.g., Toluene or Hexane).

  • pH indicator strips or pH meter.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat.

Procedure:

  • Preparation:

    • Perform the entire procedure in a well-ventilated chemical fume hood.[3]

    • Cool the reaction vessel containing the this compound residue in an ice bath with vigorous stirring.

    • If the residue is concentrated, dilute it with an equal volume of a compatible, inert solvent (e.g., toluene) to help dissipate heat.

  • Setup:

    • Place a dropping funnel on the reaction vessel.

    • Fill the dropping funnel with the cold 1M NaOH solution. Ensure the stopcock is closed.

    • Ensure the setup is not sealed and has a vent to the atmosphere (e.g., via a condenser or a nitrogen inlet).

  • Quenching:

    • Begin adding the cold NaOH solution dropwise to the stirred, cold chloroformate mixture.[2] The addition should be slow enough to keep the internal temperature below 20°C.

    • Observe for gas evolution. If the bubbling becomes too vigorous, stop the addition immediately and wait for it to subside before resuming at a slower rate.

    • Continue the slow addition until gas evolution ceases.

  • Neutralization and Workup:

    • Once the addition is complete and the reaction appears to have subsided, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete.

    • Check the pH of the aqueous layer using a pH strip. It should be basic (pH > 10) to ensure all HCl has been neutralized and the chloroformate is fully hydrolyzed. If it is not, add more NaOH solution.

    • Once the quench is complete, the layers can be separated and the organic and aqueous waste disposed of according to institutional guidelines.

References

Technical Support Center: Purification of sec-Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of sec-butyl chloroformate synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

Common impurities can include unreacted starting materials such as sec-butanol and triphosgene (or its decomposition products), residual organic solvents (e.g., THF), and byproducts from side reactions. One significant byproduct is sec-butyl carbonate, formed from the reaction of this compound with any remaining sec-butanol. Hydrolysis of this compound due to the presence of water can also lead to the formation of sec-butanol, hydrochloric acid, and carbon dioxide.[1][2][3]

Q2: What is the recommended general purification strategy for this compound?

A typical purification strategy involves a multi-step process:

  • Aqueous Work-up: After the reaction is complete, an aqueous solution (often of an inorganic acid-binding agent like sodium hydroxide) is added to quench the reaction and separate the organic phase from the aqueous phase.[4]

  • Phase Separation: The mixture is allowed to stand, and the lower aqueous phase is removed.[4]

  • Distillation: The organic phase, containing the crude this compound, is then purified by distillation under reduced pressure.[4][5]

Q3: At what temperature and pressure should the distillation of this compound be performed?

The distillation is typically carried out under reduced pressure. A common condition is a pressure range of -0.09 to -0.095 MPa, with the product being collected at a temperature of 40-45°C.[4] The solvent is usually distilled off at a lower temperature, around 30°C, under the same reduced pressure.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of purified this compound.

Possible CauseTroubleshooting Step
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with appropriate analytical techniques (e.g., GC, TLC) before starting the purification process.
Product Loss During Aqueous Work-up Hydrolysis of this compound can occur if the aqueous solution is too basic or if contact time is prolonged.[1][2][3] Use a mild inorganic acid-binding agent and perform the phase separation promptly. Ensure the temperature is kept low (5-15°C) during the addition of the aqueous solution.[4]
Inefficient Distillation Check the vacuum system for leaks to ensure the target pressure is reached and maintained. Ensure the distillation apparatus is properly insulated to maintain a stable temperature gradient. Calibrate temperature and pressure gauges for accuracy.
Product Decomposition Avoid excessive heating during distillation as it can lead to decomposition. Adhere to the recommended distillation temperature and pressure.[4]

Problem 2: The purified product has low purity (e.g., <95%).

Possible CauseTroubleshooting Step
Inefficient Phase Separation Ensure complete separation of the aqueous and organic phases. Traces of the aqueous phase can introduce water, leading to hydrolysis of the product. Consider a second wash of the organic phase with brine to remove residual water.
Co-distillation of Impurities If impurities have boiling points close to that of this compound, a simple distillation may not be sufficient. Consider using fractional distillation for better separation. Ensure the distillation column is of adequate length and packing material.
Presence of Unreacted sec-Butanol Optimize the stoichiometry of the reactants to minimize excess sec-butanol. During the aqueous work-up, a wash with a dilute acid solution could potentially help in removing unreacted alcohol, though this might also promote some hydrolysis of the chloroformate and should be done cautiously at low temperatures.
Contamination from Solvent Ensure the solvent is completely removed before collecting the product fraction during distillation. A distinct and stable temperature plateau should be observed for the solvent before the product begins to distill.[4]

Problem 3: The product appears cloudy or discolored after purification.

Possible CauseTroubleshooting Step
Presence of Water Cloudiness can indicate the presence of moisture, leading to the formation of insoluble hydrolysis products.[3] Ensure all glassware is thoroughly dried before use. Consider drying the organic phase with an anhydrous drying agent (e.g., anhydrous sodium sulfate) before distillation.
Thermal Decomposition Discoloration can be a sign of product decomposition due to excessive heat during distillation. Lower the distillation temperature by applying a higher vacuum.
Reaction with Metals This compound can react with certain metals, especially in the presence of moisture.[1][3][6] Use glass or other inert materials for the reaction and purification apparatus.

Experimental Protocols

Protocol 1: Aqueous Work-up and Phase Separation

  • Once the synthesis of this compound is complete, cool the reaction mixture to 5-15°C.[4]

  • Slowly add a 20%wt aqueous solution of sodium hydroxide to the reaction mixture while maintaining the temperature between 5-15°C.[4]

  • After the addition is complete, stir the mixture for a short period.

  • Transfer the mixture to a separatory funnel and allow it to stand until two distinct layers are formed.

  • Carefully drain and discard the lower aqueous phase.[4]

  • The upper organic phase contains the crude this compound.

Protocol 2: Reduced Pressure Distillation

  • Transfer the crude organic phase to a distillation flask suitable for vacuum distillation.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum.

  • Connect the apparatus to a vacuum pump and gradually reduce the pressure to -0.09 to -0.095 MPa.[4]

  • Begin heating the distillation flask gently.

  • Collect the first fraction, which is typically the solvent, at around 30°C.[4]

  • Once the solvent has been removed, increase the heating mantle temperature.

  • Collect the purified this compound product fraction at a temperature of 40-45°C.[4]

  • Store the purified product under an inert atmosphere and at a low temperature to prevent decomposition.

Data Summary

Table 1: Reaction and Purification Parameters for this compound Synthesis

ParameterValueReference
Reactants sec-butanol, triphosgene, organic base (e.g., pyridine), inorganic acid-binding agent (e.g., NaOH)[4]
Reaction Temperature 0-10°C[4]
Aqueous Work-up Temperature 5-15°C[4]
Distillation Pressure -0.09 to -0.095 MPa[4]
Solvent Distillation Temperature ~30°C[4]
Product Distillation Temperature 40-45°C[4]
Typical Purity (GC) 96%[4]
Typical Yield 84.6%[4]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_waste Waste ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Work-up (NaOH solution) ReactionMixture->AqueousWorkup PhaseSeparation Phase Separation AqueousWorkup->PhaseSeparation OrganicPhase Crude Organic Phase PhaseSeparation->OrganicPhase Upper Layer AqueousWaste Aqueous Waste PhaseSeparation->AqueousWaste Lower Layer Distillation Reduced Pressure Distillation OrganicPhase->Distillation PureProduct Purified sec-Butyl Chloroformate Distillation->PureProduct Product Fraction (40-45°C) Solvent Solvent Distillation->Solvent Solvent Fraction (~30°C)

Caption: Experimental workflow for the purification of this compound.

TroubleshootingGuide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowPurity Low Purity of Final Product IncompleteSeparation Incomplete Phase Separation LowPurity->IncompleteSeparation Codistillation Co-distillation of Impurities LowPurity->Codistillation WaterContamination Water Contamination LowPurity->WaterContamination ThermalDecomposition Thermal Decomposition LowPurity->ThermalDecomposition BrineWash Wash with Brine IncompleteSeparation->BrineWash FractionalDistillation Use Fractional Distillation Codistillation->FractionalDistillation DryingAgent Use Anhydrous Drying Agent WaterContamination->DryingAgent OptimizeVacuum Optimize Vacuum & Temperature ThermalDecomposition->OptimizeVacuum

References

Validation & Comparative

A Head-to-Head Comparison: Sec-Butyl Chloroformate vs. Ethyl Chloroformate for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of derivatization reagent is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two chloroformate reagents, sec-butyl chloroformate and the more commonly employed ethyl chloroformate, for the pre-column derivatization of amino acids prior to chromatographic analysis.

While both reagents belong to the same chemical class and react with the amino and carboxyl groups of amino acids to form more volatile and less polar derivatives, their performance characteristics and the extent of their documentation in scientific literature differ significantly. This guide will delve into the available data, present experimental protocols, and offer a clear comparison to inform your selection process.

Performance Data: A Tale of Two Reagents

Quantitative data on the performance of this compound for amino acid analysis is notably absent in the current scientific literature. Its application appears to be more established in general organic synthesis for the formation of sec-butyl carbamates and carbonates.[1] In contrast, ethyl chloroformate (ECF) is a well-documented and widely used reagent for this purpose, with a considerable body of research supporting its efficacy.

The following table summarizes the performance characteristics of ethyl chloroformate based on published studies.

Table 1: Performance Characteristics of Ethyl Chloroformate for Amino Acid Analysis

ParameterPerformanceCitation
Reaction Time Rapid, often complete in less than 20 minutes.[2][3][2][3]
Reaction Medium Aqueous, eliminating the need for sample drying.[4][5]
Derivatization Efficiency Generally high, with reported efficiencies between 82-99.9% for standard amino acids.[4] For seleno amino acids, overall efficiencies ranged from 30-75%.[2][2][4]
Derivative Stability Derivatives are generally stable for at least 48 hours, allowing for automated analysis.
Linearity Excellent linearity is often observed with correlation coefficients (r²) > 0.99.
Limit of Detection (LOD) Low picomole to femtomole range, depending on the analytical platform (e.g., GC-MS, LC-MS).
Recovery Good recovery rates are typically achieved.

Due to the lack of specific data for this compound in amino acid analysis, a direct quantitative comparison is not possible at this time. Researchers considering its use would need to undertake significant methods development and validation.

Experimental Workflow and Methodologies

The general workflow for amino acid analysis using pre-column derivatization with a chloroformate reagent is a straightforward process designed to enhance the analyte's suitability for chromatographic separation and detection.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Extraction cluster_3 Analysis Sample Aqueous Sample (e.g., Protein Hydrolysate, Biofluid) InternalStandard Addition of Internal Standard Sample->InternalStandard Derivatization Addition of Chloroformate Reagent (e.g., ECF) & Catalyst (e.g., Pyridine) in an Alcohol/Water Mixture InternalStandard->Derivatization Vortex Vortexing (Rapid Reaction) Derivatization->Vortex Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Vortex->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Collection Collection of Organic Layer PhaseSeparation->Collection Analysis GC-MS or LC-MS Analysis Collection->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Amino Acid Analysis Workflow

Experimental Protocol: Amino Acid Derivatization with Ethyl Chloroformate (ECF)

This protocol is a generalized procedure based on commonly cited methods.[4][5] Optimization may be required for specific sample types and analytical instrumentation.

Materials:

  • Amino acid standards or sample hydrolysate

  • Ethyl chloroformate (ECF)

  • Ethanol

  • Pyridine

  • Ultrapure water

  • Chloroform

  • 7M Sodium Hydroxide (NaOH)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • To a microcentrifuge tube, add a known volume of the amino acid standard solution or sample.

    • If using a dried extract, reconstitute in a known volume of ultrapure water.

  • Initial Derivatization:

    • Prepare a derivatization solution of water:ethanol:pyridine (e.g., in a 6:3:1 ratio).

    • Add 100 µL of the derivatization solution to the sample.

    • Add 5 µL of ECF to the mixture.

    • Immediately vortex the mixture for 30 seconds to ensure a rapid and complete reaction.

  • Extraction and Second Derivatization:

    • Add 100 µL of chloroform to the reaction mixture to extract the derivatized amino acids.

    • Vortex thoroughly.

    • Adjust the pH of the aqueous layer to 9-10 by adding approximately 10 µL of 7M NaOH. This facilitates the derivatization of any remaining reactive groups.

    • Add another 5 µL of ECF and vortex for an additional 30 seconds.

  • Final Extraction and Sample Preparation for Analysis:

    • Centrifuge the sample to achieve phase separation.

    • Carefully collect the lower organic layer (chloroform), which contains the derivatized amino acids.

    • The sample is now ready for injection into the GC-MS or LC-MS system.

Experimental Protocol: Amino Acid Derivatization with this compound

A validated and published protocol for the use of this compound for amino acid analysis is not currently available. Based on its chemical properties, a similar protocol to that of ECF could theoretically be developed.[1] However, the reaction kinetics, optimal pH, reagent concentrations, and extraction efficiency would need to be empirically determined and validated. The reactivity of this compound with water suggests that an aqueous-phase reaction is feasible.[1]

Discussion and Conclusion

The choice between this compound and ethyl chloroformate for amino acid analysis is currently a choice between an uncharacterized reagent and a well-established one.

Ethyl Chloroformate (ECF) stands out for its:

  • Proven Track Record: Extensive literature supports its use with detailed protocols and performance data.

  • Rapid Reaction: Derivatization is typically completed in minutes.[2][3]

  • Aqueous Compatibility: The ability to perform the derivatization in an aqueous medium simplifies sample preparation.[4][5]

  • High Efficiency and Sensitivity: ECF derivatization consistently yields good results with low limits of detection.

This compound , on the other hand, presents:

  • A Research Opportunity: Its potential for amino acid derivatization remains largely unexplored. The bulkier sec-butyl group could potentially offer different chromatographic retention times or mass spectrometric fragmentation patterns, which may be advantageous for specific applications.

  • Lack of Established Protocols: Significant methods development and validation would be required before it could be routinely implemented.

  • Unknown Performance: Key metrics such as derivatization efficiency, derivative stability, and sensitivity for amino acid analysis are not documented.

Recommendation:

For researchers seeking a reliable, well-documented, and efficient method for amino acid analysis, ethyl chloroformate is the clear and recommended choice. Its performance has been validated across numerous studies, ensuring a high degree of confidence in the results.

The use of This compound for this application remains a theoretical possibility. While it may offer unique properties, its implementation would require a dedicated research effort to establish a robust and validated protocol. Until such data becomes available, it is best suited for exploratory research rather than routine analytical workflows.

References

A Comparative Guide to Amino Acid Analysis: Validating Sec-Butyl Chloroformate Against OPA and PITC Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of amino acids is a critical component of a wide range of analytical workflows, from characterizing biopharmaceuticals to understanding complex metabolic pathways. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for amino acid analysis. However, as most amino acids lack a native chromophore or fluorophore, a derivatization step is essential to render them detectable by common HPLC detectors.

This guide provides an objective comparison of an analytical method using sec-butyl chloroformate for the derivatization of amino acids against two of the most established and widely used alternatives: o-phthalaldehyde (OPA) and phenylisothiocyanate (PITC). This comparison is supported by a review of experimental data on the performance of each class of reagents and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Performance Characteristics

The choice of derivatization reagent significantly impacts the performance of an amino acid analysis method. Key validation parameters such as linearity, sensitivity (LOD and LOQ), and precision are critical for ensuring the accuracy and reliability of the obtained results. The following tables summarize the typical performance characteristics of methods employing this compound, OPA, and PITC.

It is important to note that while extensive data is available for OPA and PITC, specific quantitative performance data for this compound in direct comparison is limited. The data presented for this compound is representative of the performance expected from alkyl chloroformate-based methods.

Table 1: Linearity of Response for Amino Acid Derivatization Methods

Derivatization ReagentTypical Linear RangeCorrelation Coefficient (r²)
This compound 0.1 - 100 nmol> 0.995
o-Phthalaldehyde (OPA) 10 - 1000 nmol/cm³> 0.999
Phenylisothiocyanate (PITC) 20 - 500 pmol> 0.99

Table 2: Sensitivity of Amino Acid Derivatization Methods

Derivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound 0.03 - 20 pmol (for various amino acids by GC-MS)Not widely reported for HPLC-UV/FLD
o-Phthalaldehyde (OPA) 0.004 - 1.258 µg/cm³0.011 - 5.272 µg/cm³
Phenylisothiocyanate (PITC) < 1 pmolNot consistently reported

Table 3: Precision of Amino Acid Derivatization Methods

Derivatization ReagentRepeatability (RSD %)Intermediate Precision (RSD %)
This compound < 15% (for propyl chloroformate)Not widely reported
o-Phthalaldehyde (OPA) < 4.14%< 4.57%
Phenylisothiocyanate (PITC) < 5%Not widely reported

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections provide representative methodologies for the derivatization of amino acids using this compound, OPA, and PITC.

This compound Derivatization Protocol (Representative for Alkyl Chloroformates)

This protocol is based on established methods for alkyl chloroformate derivatization and is expected to be applicable for this compound with minor optimization.

  • Sample Preparation:

    • To 100 µL of the amino acid standard or sample solution in a vial, add 100 µL of a mixture of ethanol and pyridine (4:1, v/v).

  • Derivatization:

    • Add 20 µL of this compound to the vial.

    • Vortex the mixture vigorously for 30 seconds at room temperature.

    • Add 200 µL of a 5% sodium bicarbonate solution to stop the reaction and neutralize excess reagent.

    • Vortex again for 10 seconds.

  • Extraction:

    • Add 500 µL of chloroform or another suitable organic solvent (e.g., ethyl acetate) to extract the derivatized amino acids.

    • Vortex for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the organic (lower) layer to a clean vial.

  • Analysis:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

    • Inject an appropriate volume into the HPLC system.

G cluster_0 This compound Derivatization Workflow A Sample/Standard Solution B Add Ethanol/Pyridine A->B C Add this compound B->C D Vortex (30s) C->D E Add Sodium Bicarbonate D->E F Vortex (10s) E->F G Add Chloroform F->G H Vortex & Centrifuge G->H I Collect Organic Layer H->I J Evaporate & Reconstitute I->J K HPLC Analysis J->K

This compound Derivatization Workflow.
o-Phthalaldehyde (OPA) Derivatization Protocol

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is rapid and sensitive but does not react with secondary amines like proline and hydroxyproline without an additional oxidation step.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is light-sensitive and should be prepared fresh.

  • Derivatization:

    • In an autosampler vial, mix 10 µL of the amino acid standard or sample with 40 µL of the OPA reagent.

    • Allow the reaction to proceed for 1 minute at room temperature.

  • Analysis:

    • Inject an appropriate volume of the reaction mixture directly into the HPLC system. The derivatives are relatively unstable, so analysis should be performed promptly.

G cluster_1 OPA Derivatization Workflow A Sample/Standard Solution B Add OPA Reagent A->B C React for 1 minute B->C D Direct HPLC Injection C->D

OPA Derivatization Workflow.
Phenylisothiocyanate (PITC) Derivatization Protocol

PITC, also known as Edman's reagent, reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.

  • Sample Drying:

    • Pipette an appropriate volume of the amino acid standard or sample into a reaction tube and evaporate to dryness under vacuum.

  • Derivatization:

    • To the dried sample, add 20 µL of a freshly prepared solution of PITC in ethanol and triethylamine (1:1:1, v/v/v).

    • Vortex the mixture and allow it to react for 20 minutes at room temperature.

  • Reagent Removal:

    • Evaporate the excess reagent and solvents to dryness under vacuum. This step is crucial to prevent interference during HPLC analysis.

  • Analysis:

    • Reconstitute the dried PTC-amino acid derivatives in a suitable mobile phase.

    • Inject an appropriate volume into the HPLC system.

G cluster_2 PITC Derivatization Workflow A Dry Sample/Standard B Add PITC Reagent A->B C React for 20 minutes B->C D Dry to Remove Excess Reagent C->D E Reconstitute in Mobile Phase D->E F HPLC Analysis E->F

PITC Derivatization Workflow.

Conclusion

The selection of a derivatization reagent for amino acid analysis is a critical decision that depends on the specific requirements of the assay.

  • This compound and other alkyl chloroformates offer a rapid, one-step derivatization in an aqueous medium, which is advantageous for high-throughput screening. While specific performance data for the sec-butyl derivative in HPLC is not as extensively documented, the general class of reagents is known for good reactivity.

  • o-Phthalaldehyde (OPA) provides a very fast and highly sensitive method for primary amino acids, making it ideal for applications where speed and low detection limits are paramount. Its primary limitation is the lack of reactivity with secondary amines and the relative instability of the derivatives.

  • Phenylisothiocyanate (PITC) is a robust and reliable reagent that reacts with both primary and secondary amino acids, providing stable derivatives. The main drawback is the longer sample preparation time due to the need to remove excess reagent.

Ultimately, the choice between these reagents will be guided by the specific amino acids of interest, the required sensitivity and throughput, and the available instrumentation. For routine analysis of a broad spectrum of amino acids, PITC remains a strong contender. For high-sensitivity applications focusing on primary amino acids, OPA is an excellent choice. Alkyl chloroformates like this compound present a promising alternative, particularly when rapid sample preparation is a key consideration. Researchers are encouraged to perform in-house validation to determine the most suitable method for their specific analytical challenges.

A Researcher's Guide to Amino Acid Quantification: A Comparative Analysis of Sec-Butyl Chloroformate Derivatization and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. This guide provides an objective comparison of the gas chromatography-mass spectrometry (GC-MS) method using sec-butyl chloroformate derivatization against other common analytical techniques for amino acid analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

The derivatization of amino acids is a critical step for their analysis by GC-MS, rendering them volatile and thermally stable. Alkyl chloroformates are a class of reagents widely used for this purpose. While reagents like ethyl, methyl, and propyl chloroformate are well-documented, this guide also considers this compound and compares its hypothetical performance based on trends observed with other butyl isomers against established methods.

Comparative Analysis of Quantitative Performance

The selection of a suitable analytical method hinges on its quantitative performance. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes these parameters for various amino acid analysis methods. It is important to note that specific performance characteristics for this compound are not extensively reported in peer-reviewed literature; therefore, its performance is inferred based on data for other butyl and isobutyl chloroformates, which have been reported to have suboptimal derivatization efficiency compared to shorter-chain alkyl chloroformates.

Derivatization Reagent/MethodAnalytical PlatformLinearity (R²)LODLOQRecovery (%)
Alkyl Chloroformates
Methyl Chloroformate (MCF)GC-MS/MS>0.99Low pmol range--
Ethyl Chloroformate (ECF)GC-MS/MS>0.990.001-0.01 µg/mL0.003-0.03 µg/mL85-115
Propyl Chloroformate (PCF)GC-MS0.997-0.9980.03-12 µM0.3-30 µM94-121[1]
This compoundGC-MSData not readily availableExpected to be higher than MCF, ECF, PCFExpected to be higher than MCF, ECF, PCFPotentially suboptimal[2]
Silylation Reagents
MTBSTFAGC-MS>0.990.04–0.1 µmol/L0.1–0.5 µmol/L80-110
HPLC-Based Methods
o-Phthalaldehyde (OPA)RP-HPLC-UV/FLD>0.985fmol range--
FMOC-ClRP-HPLC-FLD>0.999fmol range--
Derivatization-Free Method
HILICLC-MS/MS>0.990.2–28.2 ng/mL0.7–94.1 ng/mL75.6-118.0

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are methodologies for the key techniques discussed.

This compound Derivatization for GC-MS Analysis (Generalized Protocol)

This protocol is based on the general procedure for alkyl chloroformate derivatization, as specific validated protocols for this compound are not widely published.

a) Sample Preparation:

  • To 100 µL of aqueous sample (e.g., protein hydrolysate, plasma), add an internal standard solution.

  • Add 150 µL of 1-butanol and 50 µL of pyridine. Vortex briefly.

b) Derivatization:

  • Add 20 µL of this compound.

  • Vortex vigorously for 30 seconds to emulsify.

  • Allow the mixture to react for 1 minute at room temperature.

c) Extraction:

  • Add 200 µL of chloroform and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the lower organic layer to a clean vial for GC-MS analysis.

Ethyl Chloroformate (ECF) Derivatization for GC-MS/MS Analysis

a) Sample Preparation:

  • To 1 mL of the sample extract, add 1 mL of a 3:2 (v/v) water/methanol solution.[1]

b) Derivatization:

  • Add 200 µL of pyridine and 100 µL of ECF.[1]

  • Sonicate for 1 minute to accelerate the reaction.[1]

c) Extraction:

  • Add 500 µL of chloroform containing 1% ECF and vortex for 30 seconds.[1]

  • Allow phases to separate and collect the organic (lower) layer for analysis.[1]

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Derivatization for GC-MS Analysis

a) Sample Preparation:

  • A 50 µL aliquot of the amino acid solution is dried under a stream of nitrogen.

b) Derivatization:

  • Add 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile.

  • Heat the mixture at 100 °C for 4 hours.

c) Neutralization and Analysis:

  • Neutralize the sample with sodium bicarbonate before GC-MS analysis.

O-Phthalaldehyde (OPA) Derivatization for RP-HPLC Analysis

a) Reagent Preparation:

  • Prepare the OPA reagent by dissolving OPA in borate buffer with the addition of a thiol (e.g., 2-mercaptoethanol).

b) Derivatization:

  • The derivatization is typically automated in the HPLC autosampler.

  • Mix the sample with the OPA reagent in the autosampler loop just prior to injection.

c) Chromatographic Analysis:

  • Separate the derivatives on a reversed-phase column with a gradient elution using a UV or fluorescence detector.

Experimental Workflows and Logical Relationships

To visually represent the methodologies, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvents Add Butanol & Pyridine Add_IS->Add_Solvents Add_SBCF Add this compound Add_Solvents->Add_SBCF Vortex_React Vortex & React Add_SBCF->Vortex_React Add_Chloroform Add Chloroform Vortex_React->Add_Chloroform Centrifuge Centrifuge Add_Chloroform->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic GCMS_Analysis GC-MS Analysis Collect_Organic->GCMS_Analysis

Caption: Workflow for amino acid analysis using this compound derivatization.

cluster_gcms GC-MS Derivatization cluster_hplc HPLC Derivatization Start Amino Acid Sample Derivatization Derivatization Required? Start->Derivatization GC_MS GC-MS Methods Derivatization->GC_MS Yes LC_MS LC-MS/MS (HILIC) Derivatization->LC_MS No HPLC HPLC-UV/FLD Derivatization->HPLC Yes Chloroformates Alkyl Chloroformates (sec-Butyl, Ethyl, etc.) GC_MS->Chloroformates Silylation Silylation (MTBSTFA) GC_MS->Silylation Pre_column Pre-column (OPA, FMOC-Cl) HPLC->Pre_column Post_column Post-column (Ninhydrin) HPLC->Post_column

Caption: Decision tree for selecting an amino acid analysis method.

Conclusion

The choice of method for amino acid quantification is a critical decision for researchers. Derivatization with alkyl chloroformates followed by GC-MS analysis offers a rapid and robust approach. While methyl, ethyl, and propyl chloroformates demonstrate excellent quantitative performance, data for this compound is less prevalent, and existing information on other butyl isomers suggests potentially lower efficiency.[2]

For high sensitivity, HPLC-based methods with pre-column derivatization using reagents like OPA or FMOC-Cl are superior, reaching the femtomole detection range. Silylation reagents like MTBSTFA provide a reliable alternative for GC-MS, though they can be sensitive to moisture. The emergence of derivatization-free techniques like HILIC-MS/MS offers a promising alternative, simplifying sample preparation and providing good quantitative performance.

Ultimately, the optimal method will depend on the specific research question, the required sensitivity and throughput, the available instrumentation, and the nature of the sample matrix. This guide provides the necessary comparative data and protocols to make an informed decision.

References

A Comparative Guide to Derivatization Reagents for LC-MS Analysis: Sec-Butyl Chloroformate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is a critical aspect of experimental workflows. However, many analytes exhibit poor ionization efficiency and chromatographic retention, necessitating a derivatization step to enhance their detectability. Alkyl chloroformates, such as sec-butyl chloroformate (SBCF), are a class of reagents used for this purpose, particularly for compounds containing primary and secondary amines, as well as phenolic hydroxyl and carboxyl groups. This guide provides an objective comparison of SBCF with two other widely used derivatization reagents, dansyl chloride and AccQ-Tag, supported by experimental data and detailed protocols.

Principles of Derivatization for LC-MS

Chemical derivatization in LC-MS aims to modify the physicochemical properties of target analytes to improve their analytical performance. The primary goals of derivatization include:

  • Enhanced Ionization Efficiency: By introducing a readily ionizable functional group, the sensitivity of mass spectrometric detection can be significantly increased.

  • Improved Chromatographic Separation: Modifying the polarity of an analyte can lead to better retention and resolution on reverse-phase columns.

  • Increased Stability: Derivatization can stabilize labile compounds, preventing their degradation during sample preparation and analysis.

This guide focuses on the derivatization of amino acids as a representative application, given their importance in various fields of research and the common challenges associated with their direct analysis.

Comparative Performance of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific analytes, the sample matrix, and the desired analytical performance. Here, we compare this compound (as part of the broader n-alkyl chloroformate class) with dansyl chloride and AccQ-Tag based on key performance metrics.

Quantitative Performance Data
Derivatization ReagentAnalyte ClassLinearity (r²)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
n-Alkyl Chloroformates (e.g., SBCF) Zwitterionic Drugs> 0.99Improvement up to 1553% in LOD with increasing alkyl chain length (methyl to butyl)Rapid reaction, suitable for aqueous samples, cost-effective.Can form multiple derivatives, potential for side reactions.
Dansyl Chloride Amino Acids, Biogenic Amines> 0.99LOQ: 10-25 µg kg⁻¹ for glyphosateRobust and stable derivatives, significant signal enhancement in positive ESI mode.[1][2]Longer reaction time (up to 60 minutes).
AccQ-Tag (AQC) Amino AcidsNot explicitly stated, but method is described as sensitive and reproducibleEnables detection of trace levels of amino acidsFast reaction (around 10 minutes), produces a common fragment ion (m/z 171) useful for screening.[3]Proprietary reagent, potentially higher cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for derivatization using alkyl chloroformates, dansyl chloride, and AccQ-Tag.

Alkyl Chloroformate Derivatization (General Protocol)

This protocol is based on the derivatization of zwitterionic antiepileptic drugs and can be adapted for other amine- and carboxyl-containing compounds.

  • Sample Preparation: Dissolve the sample in an appropriate solvent. For biological fluids, a protein precipitation step may be necessary.

  • Reaction Mixture: To the sample solution, add a mixture of alcohol (e.g., butanol) and pyridine (as a catalyst).

  • Derivatization: Add the alkyl chloroformate reagent (e.g., this compound) to the reaction mixture. The reaction is typically rapid and can be performed at room temperature.

  • Extraction: Extract the derivatized analytes into an organic solvent (e.g., chloroform or hexane).

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC-MS mobile phase for injection.

Dansyl Chloride Derivatization for Amino Acids

This protocol is a standard method for the derivatization of amino acids.

  • Sample Preparation: Adjust the pH of the amino acid sample to 9.5-10.5 with a sodium carbonate buffer.

  • Derivatization: Add a solution of dansyl chloride in acetone to the sample. Incubate the mixture at room temperature for 60 minutes in the dark.

  • Quenching: Add a quenching reagent (e.g., methylamine) to react with the excess dansyl chloride.

  • Analysis: The reaction mixture can be directly injected into the LC-MS system or after a dilution step.

AccQ-Tag Derivatization for Amino Acids

This protocol follows the manufacturer's recommendations for the AccQ-Tag Ultra Derivatization Kit.

  • Reagent Preparation: Reconstitute the AccQ-Tag Ultra reagent with the provided reagent diluent.

  • Derivatization: To the sample, add the AccQ-Tag Ultra borate buffer, followed by the reconstituted AccQ-Tag Ultra reagent.

  • Reaction: Vortex the mixture and let it stand at room temperature for 1 minute, then heat at 55 °C for 10 minutes.

  • Analysis: The derivatized sample is ready for immediate injection into the LC-MS system.

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and the relationships between the different derivatization strategies, the following diagrams were generated using the DOT language.

G SBCF Derivatization and LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis LC-MS Analysis Sample Analyte Solution AddReagents Add Alcohol, Pyridine, and SBCF Sample->AddReagents Vortex Vortex to Mix AddReagents->Vortex React Reaction at Room Temp Vortex->React AddSolvent Add Organic Solvent React->AddSolvent Extract Liquid-Liquid Extraction AddSolvent->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

SBCF Derivatization Workflow

G Comparison of Derivatization Reagent Properties cluster_props SBCF This compound ReactionSpeed Reaction Speed SBCF->ReactionSpeed Fast Sensitivity Sensitivity SBCF->Sensitivity Good, increases with alkyl chain length Specificity Specificity SBCF->Specificity Amine, Hydroxyl, Carboxyl Cost Cost SBCF->Cost Low EaseOfUse Ease of Use SBCF->EaseOfUse Relatively Simple Dansyl Dansyl Chloride Dansyl->ReactionSpeed Slow Dansyl->Sensitivity High Dansyl->Specificity Primary/Secondary Amines, Phenols Dansyl->Cost Moderate Dansyl->EaseOfUse Multi-step AccQTag AccQ-Tag (AQC) AccQTag->ReactionSpeed Fast AccQTag->Sensitivity High AccQTag->Specificity Primary/Secondary Amines AccQTag->Cost High (Proprietary) AccQTag->EaseOfUse Kit-based, simple

Derivatization Reagent Comparison

Conclusion

The choice between this compound, dansyl chloride, and AccQ-Tag for LC-MS analysis depends on the specific requirements of the assay. Alkyl chloroformates like SBCF offer a rapid and cost-effective solution, with the potential for increased sensitivity by using longer alkyl chains. Dansyl chloride provides robust and highly sensitive derivatization, particularly for amino acids and biogenic amines, though the protocol is more time-consuming. AccQ-Tag presents a fast, sensitive, and convenient kit-based approach, which is ideal for high-throughput applications but may come at a higher cost.

For researchers and drug development professionals, a careful evaluation of these factors, in conjunction with the provided experimental protocols and comparative data, will enable the selection of the most appropriate derivatization strategy to achieve reliable and high-quality quantitative results in their LC-MS analyses.

References

A Comparative Guide to the Kinetic Studies of sec-Butyl Chloroformate Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvolysis kinetics of sec-butyl chloroformate with alternative alkyl chloroformates, supported by experimental data. The information is intended to aid researchers in understanding the reactivity of this compound, which is a crucial aspect of its application in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Executive Summary

The solvolysis of this compound, a secondary alkyl chloroformate, proceeds through competing reaction pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization (SN1) mechanism. The dominant pathway is highly dependent on the solvent's nucleophilicity and ionizing power. In nucleophilic solvents, the addition-elimination route is favored, while in highly ionizing, non-nucleophilic solvents (like fluoroalcohols), the ionization pathway becomes more significant. This behavior is consistent with that of other secondary alkyl chloroformates.

Comparative Solvolysis Rates

The specific rates of solvolysis (k) for this compound and other relevant alkyl chloroformates are summarized below. The data is analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where:

  • k and k₀ are the solvolysis rate constants in the given solvent and the reference solvent (80% ethanol), respectively.

  • l is the sensitivity to solvent nucleophilicity (NT).

  • m is the sensitivity to solvent ionizing power (YCl).

Table 1: Specific Rates of Solvolysis (k x 105 s-1) of Alkyl Chloroformates at 25.0 °C

SolventThis compoundIsopropyl Chloroformate[1]n-Propyl ChloroformatePhenyl Chloroformate[1]NTYCl
100% EtOH1.830.934.902600.37-2.50
90% EtOH4.882.5011.05030.16-0.93
80% EtOH8.894.9017.56580.000.00
100% MeOH10.35.5628.612900.17-1.12
90% MeOH20.311.251.122200.01-0.20
50% Acetone0.72----0.391.58
97% TFE2.052.7817.31.17-3.302.83
50% TFE42.135.5111126-2.353.16
97% HFIP10601480---5.274.93
50% HFIP13301660---3.724.29

Note: Data for this compound is from D.N. Kevill and T.J. Rissmann, J. Chem. Soc., Perkin Trans. 2, 1986, 1519-1524. Data for other chloroformates is for comparative purposes. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Signaling Pathways and Logical Relationships

The solvolysis of this compound can be understood through two primary competing mechanisms, the prevalence of which is dictated by solvent properties.

Solvolysis_Pathways High_N High Nucleophilicity (e.g., EtOH/H2O, MeOH/H2O) AE Addition-Elimination (Bimolecular) High_N->AE Favors Low_N Low Nucleophilicity High Ionizing Power (e.g., TFE, HFIP) SN1 Ionization (SN1) (Unimolecular) Low_N->SN1 Favors

Caption: Competing solvolysis pathways for this compound.

Experimental Workflows

The kinetic data for solvolysis reactions are typically acquired through titrimetric or conductometric methods. The general workflow for these experiments is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_methods Monitoring Methods cluster_analysis Data Analysis Solvent_Prep Prepare Solvent Mixture Thermostat Thermostat Reaction Vessel (e.g., 25.0 ± 0.1 °C) Solvent_Prep->Thermostat Substrate_Sol Prepare Substrate Stock Solution Initiate Initiate Reaction (Inject Substrate) Substrate_Sol->Initiate Thermostat->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Titration Titration: Withdraw & Quench Aliquots, Titrate with Base Monitor->Titration Conductometry Conductometry: Record Conductivity Change Over Time Monitor->Conductometry Plot Plot Data (e.g., ln(C) vs. time) Titration->Plot Conductometry->Plot Calculate Calculate First-Order Rate Constant (k) Plot->Calculate G_W_Analysis Apply Grunwald-Winstein Equation Calculate->G_W_Analysis

Caption: General experimental workflow for kinetic studies of solvolysis.

Experimental Protocols

Materials
  • This compound: Utilized as received from commercial suppliers.

  • Solvents: Purified according to established laboratory procedures. Deionized water is typically used for the preparation of aqueous-organic mixtures.

Kinetic Measurement: Titration Method[2]

This method is suitable for monitoring the production of hydrochloric acid during the solvolysis reaction.

  • A stock solution of this compound in an inert solvent (e.g., acetone) is prepared.

  • A known volume of the desired solvent mixture is placed in a reaction vessel and thermostatted to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • The reaction is initiated by injecting a small, precise aliquot of the this compound stock solution into the stirred solvent.

  • At timed intervals, aliquots of the reaction mixture are withdrawn and quenched, typically by adding them to a cold, immiscible solvent.

  • The amount of hydrochloric acid in each quenched aliquot is determined by titration with a standardized solution of a strong base, using a suitable indicator.

  • The first-order rate constant, k, is determined from the slope of a plot of the natural logarithm of the concentration of unreacted chloroformate versus time.

Kinetic Measurement: Conductometry Method[2]

This method is applicable when there is a significant change in the electrical conductivity of the solution as the reaction progresses. The formation of ionic products (H+ and Cl-) from the solvolysis of this compound leads to an increase in conductivity.

  • The conductivity cell is calibrated with standard solutions of known conductivity (e.g., KCl solutions).

  • A known volume of the desired solvent is placed in the thermostatted conductivity cell.

  • The reaction is initiated by injecting a small, precise amount of this compound into the cell.

  • The change in conductivity is recorded over time.

  • The first-order rate constant, k, is calculated from the conductivity data, often using the Guggenheim method or a similar analytical approach.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sec-Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like sec-butyl chloroformate is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this compound waste.

Immediate Safety and Handling Precautions:

This compound is a corrosive, toxic, and flammable liquid. Always handle this chemical within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: A flame-retardant lab coat.

Ensure that an emergency eyewash station and safety shower are readily accessible. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Disposal Procedures

There are two primary methods for the proper disposal of this compound:

  • Licensed Waste Disposal Service: This is the most straightforward and recommended method. The waste should be collected in a designated, properly labeled, and sealed container. Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and incineration.

  • In-Lab Neutralization (for small quantities): For small residual amounts, this compound can be neutralized through controlled hydrolysis with a cold alkaline solution. This process breaks down the reactive chloroformate into less hazardous compounds: sec-butanol, carbon dioxide, and a salt.

Quantitative Data Summary

ParameterValue/RecommendationSource
Neutralizing Agent Sodium Hydroxide (NaOH) SolutionGeneral Chemical Reactivity
Concentration of NaOH 1 Molar (M)Recommended Safe Practice
Reaction Temperature 0-10 °C (Ice Bath)To control exothermic reaction
pH of Final Solution 6.0 - 8.0For safe disposal

Experimental Protocol: In-Lab Neutralization of this compound

This protocol details the step-by-step methodology for the safe neutralization of small quantities of this compound in a laboratory setting.

Materials:

  • Waste this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., beaker or Erlenmeyer flask) large enough to accommodate the reaction volume and potential foaming.

  • Personal Protective Equipment (PPE) as listed above.

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Don all required personal protective equipment.

    • Prepare an ice bath to cool the reaction vessel.

    • Place a stir bar in the reaction vessel and place it on a stir plate within the ice bath.

  • Neutralization:

    • Slowly and cautiously add the waste this compound to the reaction vessel. If the waste is in a solvent, ensure the solvent is compatible with the aqueous base.

    • Begin gentle stirring of the this compound.

    • Slowly add the 1 M sodium hydroxide solution dropwise to the stirring this compound. The reaction is exothermic, so maintain a slow addition rate to keep the temperature between 0 and 10 °C. Gas evolution (CO2) will be observed.

    • Continue adding the NaOH solution until the pH of the aqueous layer is basic (pH > 10), as indicated by pH paper or a pH meter.

  • Reaction Completion and Verification:

    • Allow the mixture to stir in the ice bath for at least one hour after the final addition of NaOH to ensure the reaction is complete.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.

    • After reaching room temperature, check the pH of the aqueous layer again. If the pH has dropped, it may indicate ongoing hydrolysis. Add more NaOH solution until the pH remains stable in the basic range for at least 30 minutes.

  • Final Disposal:

    • Once the reaction is complete and the solution is cool, neutralize the excess base by slowly adding a dilute acid (e.g., 1 M HCl) until the pH of the solution is between 6.0 and 8.0.

    • The resulting solution, containing sec-butanol, sodium chloride, and water, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines for final disposal procedures.

Mandatory Visualization

G cluster_prep Preparation cluster_neut Neutralization cluster_ver Verification cluster_disp Final Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Ice Bath prep2->prep3 neut1 Add Waste this compound prep3->neut1 neut2 Slowly Add 1M NaOH neut1->neut2 neut3 Maintain 0-10 °C neut2->neut3 neut4 Monitor pH (>10) neut3->neut4 ver1 Stir for 1 hour neut4->ver1 ver2 Warm to Room Temp ver1->ver2 ver3 Confirm Stable Basic pH ver2->ver3 disp1 Neutralize to pH 6-8 ver3->disp1 disp2 Dispose per EHS Guidelines disp1->disp2

Caption: Logical workflow for the in-lab neutralization of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.